1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol: A Versatile Propargyl Alcohol in Medicinal Chemistry and Complex Synthesis
Executive Summary In modern drug discovery and complex molecule synthesis, the strategic selection of bifunctional building blocks is paramount. 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol (Chemical Formula: C₁₂H₁₄O₄) repre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex molecule synthesis, the strategic selection of bifunctional building blocks is paramount. 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol (Chemical Formula: C₁₂H₁₄O₄) represents a highly versatile synthetic intermediate that bridges two powerful chemical domains: the biologically privileged 3,4,5-trimethoxyphenyl pharmacophore and the synthetically malleable propargyl alcohol moiety.
This technical whitepaper deconstructs the structural utility of this compound, provides a self-validating, step-by-step protocol for its synthesis, and explores its critical role in developing advanced therapeutics, including trypanocidal lignans and next-generation Dihydrofolate Reductase (DHFR) inhibitors.
The utility of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol stems from its dual-site reactivity. The trimethoxyphenyl ring is a well-documented pharmacophore found in tubulin-binding agents (e.g., colchicine, combretastatin A-4) and antimicrobial agents (e.g., trimethoprim). The propargyl alcohol acts as a trifunctional handle:
The Alkyne Terminus: Susceptible to Sonogashira couplings, click chemistry (CuAAC), and deprotonation for nucleophilic attack.
The Hydroxyl Group: Can be oxidized to an alkynone, protected, or activated as a leaving group.
The Propargylic Carbon: Capable of forming stable carbocations (Nicholas reaction) or participating in transition-metal-catalyzed carbocyclizations.
Table 1: Quantitative Data & Physicochemical Properties
Property
Value
Structural & Synthetic Significance
Chemical Name
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
Standard IUPAC nomenclature for database indexing.
Molecular Formula
C₁₂H₁₄O₄
Defines precise stoichiometry for downstream coupling.
Molecular Weight
222.24 g/mol
Low molecular weight; ideal for fragment-based drug design.
H-Bond Donors
1 (Hydroxyl group)
Facilitates critical hydrogen bonding in enzyme active sites.
H-Bond Acceptors
4 (3 Methoxy, 1 Hydroxyl)
Enhances aqueous solubility and target binding affinity.
Rotatable Bonds
4
Provides conformational flexibility for induced-fit target binding.
Electrophilicity
High (at propargylic position)
Prime candidate for Pd-catalyzed nucleophilic substitutions.
The most efficient and scalable route to 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol is the nucleophilic addition of an acetylide anion to 3,4,5-trimethoxybenzaldehyde. As a Senior Application Scientist, I emphasize that the choice of ethynylmagnesium bromide over lithium acetylide in standard laboratory settings provides superior control over the reaction exotherm and minimizes side reactions such as pinacol coupling.
Step-by-Step Protocol & Causality Analysis
This protocol is adapted from validated methodologies used in the synthesis of complex lignans and DHFR inhibitors (1[1] and2[2]).
Apparatus Preparation: Flame-dry a 250 mL round-bottom flask and purge with argon.
Causality: Grignard reagents are exquisitely sensitive to moisture. Even trace water will prematurely protonate the ethynylmagnesium bromide into volatile acetylene gas, destroying the stoichiometric ratio and drastically reducing yield.
Causality: THF acts as a Lewis base. The oxygen lone pairs coordinate with the magnesium ion of the Grignard reagent, stabilizing the complex and preventing aggregation, which ensures a homogeneous reaction.
Thermal Control: Cool the solution strictly to 0 °C using an ice-water bath.
Causality: The nucleophilic attack on the carbonyl is highly exothermic. Maintaining 0 °C prevents thermal degradation of the aldehyde and suppresses unwanted aldol-type condensations.
Reagent Addition: Add ethynylmagnesium bromide (0.5 M solution in THF, 1.2 to 1.5 eq) dropwise over 10–15 minutes.
Causality: Dropwise addition prevents localized superheating and maintains a steady concentration of the nucleophile, driving the equilibrium toward the alkoxide intermediate.
Propagation: Stir at 0 °C for 10 minutes, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.
Causality: The trimethoxyphenyl group is sterically bulky and electron-rich, making the carbonyl slightly less electrophilic. Warming to room temperature provides the necessary activation energy to drive the reaction to >95% completion.
Quenching & Workup (Self-Validating Step): Pour the mixture into ethyl acetate (AcOEt) and wash with saturated aqueous NH₄Cl. Extract the aqueous layer with AcOEt until TLC confirms the absence of the UV-active product in the aqueous phase.
Causality: NH₄Cl provides a mildly acidic proton to quench the magnesium alkoxide into the final alcohol. Using a strong acid (like HCl) is strictly avoided here, as it could trigger the acid-catalyzed Meyer-Schuster rearrangement or dehydration of the propargyl alcohol.
Fig 1. Synthetic workflow and downstream medicinal chemistry applications of the core propynol.
Biological Applications in Drug Discovery
The strategic value of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol is best illustrated by its deployment in solving complex medicinal chemistry challenges.
Overcoming Resistance in Protozoal DHFR Enzymes
Standard Trimethoprim (TMP) utilizes a single methylene bridge between a diaminopyrimidine ring and a trimethoxyphenyl ring. However, protozoan parasites like Cryptosporidium hominis and Toxoplasma gondii often exhibit resistance or low susceptibility to standard TMP.
By utilizing 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol, researchers successfully engineered an extended propargyl-based linker . The rigid, two-carbon alkyne extension allows the diaminopyrimidine to anchor in the active site while the trimethoxyphenyl group reaches deeper into a hydrophobic pocket unique to the parasitic DHFR. This structural pivot resulted in compounds exhibiting IC₅₀ values of 38 nM and 1 nM against C. hominis and T. gondii DHFR, respectively—an improvement of up to 5714-fold over standard TMP (2[2]).
Fig 2. Mechanism of action for propargyl-linked TMP analogues inhibiting parasitic DHFR enzymes.
Synthesis of Trypanocidal Tetrahydrofuran Lignans
Chagas disease, caused by Trypanosoma cruzi, lacks highly effective, low-toxicity treatments. The propargyl alcohol acts as a critical donor in a sequential palladium-catalyzed Michael addition-carbocyclization. When reacted with arylidenemalonates, 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol facilitates the rapid, stereocontrolled construction of heavily substituted tetrahydrofuran (THF) lignans. These synthesized lignan derivatives demonstrated potent trypanocidal activity, with the best candidates achieving IC₅₀ values as low as 1.5 µM against the parasite (1[1]).
Strategic Outlook
For drug development professionals, 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol is more than a simple reagent; it is a strategic vector for scaffold hopping. Its ability to simultaneously install a validated pharmacophore while providing an alkyne handle for late-stage functionalization (via click chemistry or cross-coupling) makes it an indispensable tool in the modern synthetic chemist's arsenal. Future applications will likely see this intermediate utilized in PROTAC linker design and targeted covalent inhibitors.
References
Synthesis of trypanocidal tetrahydrofuran lignans.ARKIVOC.
Highly Efficient Ligands for Dihydrofolate Reductase from Cryptosporidium hominis and Toxoplasma gondii Inspired by Structural Analysis.Journal of Medicinal Chemistry, ACS Publications.
The Chemical and Pharmacological Monograph of 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-ol
Executive Summary 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-ol (CAS: 10079-74-0) is a highly versatile synthetic intermediate deeply embedded in modern medicinal chemistry and drug discovery. Characterized by its electron-ri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-ol (CAS: 10079-74-0) is a highly versatile synthetic intermediate deeply embedded in modern medicinal chemistry and drug discovery. Characterized by its electron-rich 3,4,5-trimethoxyphenyl moiety—a privileged pharmacophore known for its high affinity to the colchicine binding site of tubulin—this molecule serves as a critical building block for synthesizing potent antineoplastic and antiparasitic agents.
The presence of a secondary propargyl alcohol provides a bifunctional synthetic handle. The terminal alkyne is primed for Sonogashira cross-couplings and click-chemistry (CuAAC), while the secondary hydroxyl group can be selectively oxidized to yield reactive ynones. This whitepaper deconstructs the physicochemical profile, core synthetic methodologies, and downstream pharmacological applications of this essential synthon.
Physicochemical Profiling
Understanding the structural and physical parameters of 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol is vital for predicting its reactivity and solubility during complex multi-step syntheses.
Synthon for Tubulin inhibitors (enaminones) and DHFR inhibitors
Core Synthetic Methodology & Causality
The foundational synthesis of 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol relies on the nucleophilic addition of a Grignard reagent to an aromatic aldehyde .
Objective: Synthesize 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol from 3,4,5-trimethoxybenzaldehyde.
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 3,4,5-trimethoxybenzaldehyde (5.0 mmol) and dissolve in 20 mL of anhydrous Tetrahydrofuran (THF).
Initiation: Cool the reaction vessel to 0 °C using an ice-water bath.
Addition: Dropwise, add ethynylmagnesium bromide (0.5 M in THF, 7.5 mmol) over 15 minutes.
Propagation: Stir the solution at 0 °C for 2 hours, then allow it to naturally warm to room temperature and stir for an additional 6 hours.
Quench & Hydrolysis: Cool the mixture back to 0 °C and slowly add 10 mL of saturated aqueous ammonium chloride (
NH4Cl
).
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Expertise & Causality in Experimental Design:
Anhydrous THF: The reaction must be conducted under strictly anhydrous conditions. Water not only irreversibly protonates the ethynylmagnesium bromide (destroying the reagent), but the resulting magnesium hydroxide precipitates can trap the unreacted aldehyde, significantly reducing the yield.
Thermal Control (0 °C to RT): The 0 °C initiation temperature is critical. The nucleophilic attack is highly exothermic; elevated temperatures promote unwanted side reactions, such as the aldol self-condensation of enolizable impurities or pinacol coupling.
Saturated
NH4Cl
Quench: This provides a self-validating hydrolysis step. The mild acidity (pH ~5.5) is sufficient to break down the magnesium alkoxide intermediate without triggering the acid-catalyzed dehydration of the newly formed propargyl alcohol, which would occur if stronger acids like HCl were utilized.
Self-Validation: The completion of the reaction is validated via Thin Layer Chromatography (TLC). The disappearance of the highly UV-active aldehyde spot and the emergence of a lower
Rf
alcohol spot (which stains strongly with phosphomolybdic acid) confirms total conversion.
Workflow of Grignard nucleophilic addition to synthesize 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol.
Mechanistic Pathways & Downstream Applications
The true value of 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol lies in its downstream functionalization. It acts as the branching point for two major pharmacological classes: Tubulin Polymerization Inhibitors and Dihydrofolate Reductase (DHFR) Inhibitors.
To synthesize tubulin inhibitors, the propargyl alcohol must first be oxidized to an alkynone. This ynone then undergoes a conjugate Michael addition with various anilines to form (Z)-1-aryl-3-arylamino-2-propen-1-ones (enaminones) .
Experimental Protocol 2: IBX Oxidation
Dissolve 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol (3.38 mmol) in Dimethyl Sulfoxide (DMSO).
Add 2-Iodoxybenzoic acid (IBX) (3.72 mmol) in a single portion.
Stir at room temperature until TLC indicates complete consumption of the starting material.
Causality of Oxidation: IBX in DMSO is selected over harsher oxidants (e.g., Jones reagent or
KMnO4
). The causality lies in strict chemoselectivity: IBX cleanly oxidizes the secondary propargylic alcohol to the corresponding ynone without causing oxidative cleavage of the terminal alkyne or over-oxidation of the electron-rich trimethoxyphenyl ring.
Pharmacological pathway of enaminone derivatives inducing G2/M cell cycle arrest and apoptosis.
Beyond oncology, 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol is utilized to synthesize highly efficient antiparasitic ligands. By coupling the terminal alkyne with substituted 2,4-diaminopyrimidines, researchers have developed potent inhibitors of DHFR for Cryptosporidium hominis and Toxoplasma gondii. The propargyl linker restricts the conformational flexibility of the molecule, perfectly anchoring the 3,4,5-trimethoxyphenyl ring into the hydrophobic pocket of the pathogenic DHFR enzyme while minimizing off-target binding to human DHFR.
Quantitative Data Presentation
The structural modifications derived from 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol yield compounds with exceptional biological activity. The table below summarizes the quantitative efficacy of its most prominent downstream derivatives.
(Z)-1-Aryl-3-arylamino-2-propen-1-ones, Highly Active Stimulators of Tubulin Polymerization. Bioorganic & Medicinal Chemistry, 2011.[Link]
Arylcinnamido-propionone conjugates as tubulin polymerization inhibitors and apoptotic inducers. Arabian Journal of Chemistry, 2016.[Link]
Highly Efficient Ligands for Dihydrofolate Reductase from Cryptosporidium hominis and Toxoplasma gondii Inspired by Structural Analysis. Journal of Medicinal Chemistry, 2007.[Link]
An In-Depth Technical Guide to the Combretastatin A-4 Propargylic Alcohol Intermediate Executive Summary Combretastatin A-4 (CA-4) is a highly potent vascular disrupting agent (VDA) that induces rapid tumor necrosis by b...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Combretastatin A-4 Propargylic Alcohol Intermediate
Executive Summary
Combretastatin A-4 (CA-4) is a highly potent vascular disrupting agent (VDA) that induces rapid tumor necrosis by binding to the colchicine site of tubulin and inhibiting polymerization. The pharmacological efficacy of CA-4 is strictly dependent on the cis-configuration (Z-isomer) of its stilbenoid bridge. Because traditional Wittig olefination yields thermodynamically favored but biologically inactive trans-isomers, modern synthetic pipelines rely on the propargylic alcohol intermediate . This highly versatile scaffold allows for absolute stereocontrol via directed semi-hydrogenation, trans-carboboration, or direct conversion into cis-restricted heterocyclic bioisosteres (e.g., isoxazoles and triazoles)[1][2].
This whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative metrics for utilizing the propargylic alcohol intermediate in the synthesis of CA-4 and its next-generation analogues.
Strategic Rationale: Why the Propargylic Alcohol?
The synthesis of the 1,2-diarylethene core of CA-4 via a propargylic alcohol (1,3-diarylprop-2-yn-1-ol) intermediate solves two critical challenges in VDA drug development:
Absolute Stereocontrol: The propargylic hydroxyl group acts as a directing moiety. During advanced electrocatalytic semi-hydrogenation or hydroboration, the tethered Lewis base (the –OH group) coordinates with the metal catalyst, driving selectivity almost exclusively for the Z-isomer[3][4].
Bioisosteric Locking: The cis-stilbene of natural CA-4 is prone to in vivo photoisomerization into the inactive trans-form. The propargylic alcohol intermediate can be subjected to cycloaddition reactions (e.g., with oximes) to form isoxazole or triazole rings. These heterocycles permanently lock the A-ring and B-ring in the bioactive cis-orientation[1][2].
Divergent synthetic utility of the propargylic alcohol intermediate in CA-4 drug development.
Mechanistic Pathways & Quantitative Data
Electrocatalytic Z-Selective Semi-Hydrogenation
Traditional Lindlar hydrogenation (Pd/CaCO₃ poisoned with Pb) is effective but can suffer from over-reduction and catalyst poisoning[5]. A modern, highly selective alternative utilizes a voltage-controlled redox mediator strategy. By using a cobaltocene redox mediator ([Cp₂Co]PF₆) and a cobalt co-catalyst, the propargylic alcohol undergoes a hydride-free concerted insertion/protonation. The propargylic –OH group coordinates the Co-alkyne complex, driving >99:1 Z-selectivity[3].
For advanced CA-4 analogues, the propargylic alcohol can undergo trans-diboration or trans-carboboration. Using B₂(pin)₂ and a Pd catalyst, the hydroxyl group directs the incoming boron species, ensuring that the newly introduced carbon/boron substituents are placed trans to each other. Subsequent protodeborylation yields the precise cis-stilbenoid architecture[6].
Quantitative Comparison of Z-Selective Methodologies
The following methodologies are designed as self-validating systems. Analytical checkpoints are embedded to ensure causality between the experimental conditions and the geometric outcome.
Protocol A: Synthesis of the Propargylic Alcohol Intermediate
Objective: Convergent assembly of the A-ring and B-ring via nucleophilic acetylide addition.
Preparation: Dissolve 3,4,5-trimethoxyphenylacetylene (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C.
Metalation: Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes. Causality: The strict -78 °C temperature prevents unwanted proton transfer and ensures the kinetic generation of the lithium acetylide.
Addition: Slowly add 3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde (1.05 equiv) dissolved in THF.
Validation & Quench: Monitor via TLC (Hexanes/EtOAc 7:3). Upon disappearance of the aldehyde, quench at -78 °C with saturated aqueous NH₄Cl.
Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to yield the 1,3-diarylpropargyl alcohol.
Objective: Reduction of the alkyne to the pure cis-alkene using a voltage-controlled redox mediator[3].
Cell Setup: Utilize a divided electrochemical cell with a Glassy Carbon (GC) plate working electrode and a Zn plate counter electrode.
Reaction Mixture: Combine the propargylic alcohol (10 mM), [Cp₂Co][PF₆] (1 mM), (dppe)CoCl₂ (4 mM), and benzoic acid (BzOH, 30 mM) in anhydrous MeCN.
Electrolysis: Apply a controlled potential of -1.45 V (vs. Fc/Fc⁺). Causality: This specific voltage selectively reduces the cobaltocene mediator without directly reducing the co-catalyst or substrate, preventing over-reduction to the alkane.
Validation: Monitor the reaction via Cyclic Voltammetry (CV). The catalytic wave at -1.45 V will plateau upon complete substrate consumption.
Workup: Concentrate the mixture, filter through a short silica plug, and analyze via ¹H NMR. The cis-alkene protons will display a characteristic coupling constant of J ≈ 12 Hz, confirming the Z-geometry.
Protocol C: trans-Carboboration of the Propargylic Alcohol
Objective: Accessing highly substituted CA-4 analogues via directed borylation[6].
Initiation: In a Schlenk tube, combine the propargylic alcohol (1.0 equiv), B₂(pin)₂ (1.1 equiv), Pd₂(dba)₃ (5 mol %), P(2-furyl)₃ (20 mol %), and the target aryl iodide (2.0 equiv).
Solvent & Base: Add a 1,2-dichloroethane/THF mixture followed by NaHMDS (1.0 equiv). Causality: NaHMDS deprotonates the propargylic alcohol, forming an alkoxide that coordinates the boron reagent, forcing a pseudo-intramolecular trans-addition across the alkyne.
Reaction: Heat to 60 °C for 12 hours.
Validation: ¹¹B NMR of the crude mixture should show a single peak corresponding to the alkenyl boronate (~30 ppm), confirming the absence of unreacted B₂(pin)₂.
Downstream: The resulting C–B bond can be subjected to proto-deborylation (using catalytic AgNO₃) to yield the final cis-stilbenoid motif.
Synthesis and Applications of 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-ol: A Strategic Propargylic Alcohol Intermediate
Executive Summary In advanced organic synthesis and medicinal chemistry, the 3,4,5-trimethoxyphenyl ring is a privileged pharmacophore. It serves as the critical A-ring mimic in numerous tubulin-binding agents, including...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis and medicinal chemistry, the 3,4,5-trimethoxyphenyl ring is a privileged pharmacophore. It serves as the critical A-ring mimic in numerous tubulin-binding agents, including colchicine, combretastatin A-4, and various trypanocidal lignans[1, 2]. The nucleophilic addition of a terminal alkyne to 3,4,5-trimethoxybenzaldehyde yields 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol , a versatile secondary propargylic alcohol. This whitepaper provides an in-depth mechanistic analysis, a self-validating experimental protocol, and a review of downstream applications for this critical intermediate.
Mechanistic Rationale & Reaction Dynamics
Electronic Deactivation vs. Nucleophilic Strength
The synthesis of 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol relies on the nucleophilic attack of an acetylide anion on the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. From a stereoelectronic perspective, the three electron-donating methoxy groups (via resonance from the para position and inductive/resonance effects from the meta positions) significantly increase the electron density of the aromatic ring. This electron donation delocalizes into the carbonyl group, rendering the electrophilic carbon less reactive than that of an unsubstituted benzaldehyde.
To overcome this electronic deactivation, a highly reactive nucleophile is required. Ethynylmagnesium bromide (a Grignard reagent) is the industry standard for this transformation [1].
Lewis Acid Activation : The magnesium cation (
Mg2+
) acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl carbon, restoring its electrophilicity.
C-C Bond Formation : The acetylide anion attacks the activated carbonyl carbon via a six-membered cyclic transition state, forming a tetrahedral magnesium alkoxide intermediate.
Mild Protonation : The reaction must be quenched with a mild acid (e.g., saturated aqueous
NH4Cl
). Strong acids (like
HCl
) must be strictly avoided, as the resulting electron-rich propargylic alcohol is highly susceptible to acid-catalyzed dehydration, which would yield an unwanted conjugated enyne or trigger a Meyer-Schuster rearrangement.
Mechanistic pathway of the Grignard addition to 3,4,5-trimethoxybenzaldehyde.
Comparative Alkynylation Methodologies
While Grignard addition is the most common approach, alternative methodologies exist depending on the required scale and stereochemical needs. Table 1 summarizes the quantitative data and causality behind these choices.
Table 1: Comparative Alkynylation Methodologies for 3,4,5-Trimethoxybenzaldehyde
Methodology
Reagents & Conditions
Yield Range
Mechanistic & Practical Considerations
Grignard Addition
Ethynylmagnesium bromide (0.5 M), THF, 0 °C to RT
85–95%
Highly reliable and scalable.
Mg2+
activates the deactivated carbonyl. Requires strictly anhydrous conditions to prevent alkyne protonation.
Stronger nucleophile. The ethylenediamine complex stabilizes the reagent, but the high basicity can lead to complex reaction profiles if impurities are present.
Enables enantioselective addition to form chiral (R)- or (S)-propargylic alcohols. Requires longer reaction times and precise temperature control.
Validated Experimental Protocol
The following self-validating protocol details the synthesis of racemic 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol using ethynylmagnesium bromide [1].
Materials Required:
3,4,5-Trimethoxybenzaldehyde (1.0 g, 5.10 mmol)
Ethynylmagnesium bromide (0.5 M solution in THF, 15.0 mL, 7.50 mmol, 1.5 eq)
Anhydrous Tetrahydrofuran (THF) (20 mL)
Saturated aqueous
NH4Cl
solution
Step-by-Step Workflow:
Preparation & Purging : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Argon gas. Causality: Grignard reagents are violently destroyed by ambient moisture, converting the reagent into inert acetylene gas and magnesium hydroxide.
Substrate Dissolution : Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 g) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice-water bath.
Nucleophilic Addition : Add the ethynylmagnesium bromide solution (15.0 mL) dropwise over 10 minutes via a syringe. Causality: Dropwise addition at 0 °C controls the exothermic C-C bond formation, preventing thermal degradation of the sensitive Grignard reagent and minimizing homocoupling side-reactions.
Reaction Maturation : Stir the mixture at 0 °C for 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C) for 2 hours.
In-Process Monitoring (Self-Validation) : Analyze an aliquot via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate system. The starting aldehyde (
Rf≈0.6
) should completely disappear, replaced by a more polar, UV-active product spot (
Rf≈0.3
) that stains dark blue/black with p-anisaldehyde.
Quenching : Cool the flask back to 0 °C and carefully add saturated aqueous
NH4Cl
(25 mL). Causality: The mild acidity of
NH4Cl
protonates the magnesium alkoxide without triggering the dehydration of the newly formed propargylic alcohol.
Extraction & Isolation : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
3×50
mL). Wash the combined organic layers with brine (
3×25
mL) to remove residual water and salts, then dry over anhydrous
Na2SO4
.
Concentration : Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol as a pale yellow oil.
Downstream Synthetic Applications
The terminal alkyne and secondary alcohol moieties make this product a highly versatile bi-functional building block.
Oxidation to Ynones : The secondary alcohol can be selectively oxidized to the corresponding ynone using
MnO2
or
NaNO2
/DDQ systems [3]. This ynone is a potent Michael acceptor used in the synthesis of heterocyclic rings.
Sonogashira Cross-Coupling : The terminal alkyne can undergo Palladium/Copper-catalyzed cross-coupling with aryl halides to generate internal diarylalkynes, which are direct precursors to the cis-stilbene core of Combretastatin A-4.
Meyer-Schuster Rearrangement : Under controlled acidic conditions, the propargylic alcohol can be isomerized into an
α,β
-unsaturated carbonyl compound, facilitating the construction of extended conjugated systems.
Synthetic workflow and downstream functionalization of the propargylic alcohol intermediate.
References
Synthesis of trypanocidal tetrahydrofuran lignans
Source: Semantic Scholar
URL
Total Synthesis of (±)
Source: The Journal of Organic Chemistry (ACS Publications)
Foundational
In-Depth Technical Guide: Physical Properties, Synthesis, and Applications of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
Executive Summary 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is a highly versatile, bifunctional propargyl alcohol. Featuring an electron-rich trimethoxyaryl ring and a terminal alkyne, it serves as a critical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is a highly versatile, bifunctional propargyl alcohol. Featuring an electron-rich trimethoxyaryl ring and a terminal alkyne, it serves as a critical intermediate in the synthesis of complex biologically active molecules. Its structural motif is a privileged scaffold in medicinal chemistry, acting as a precursor for vascular disrupting agents (VDAs) like Combretastatin A-4 (CA-4) analogs, trypanocidal tetrahydrofuran (THF) lignans, and dihydrofolate reductase (DHFR) inhibitors. This whitepaper details its physicochemical profile, validated synthetic protocols, and downstream pharmacological applications.
Physicochemical Profiling & Structural Data
Understanding the physical properties of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol is essential for optimizing reaction conditions, particularly in transition-metal-catalyzed cross-couplings where solvent compatibility and thermal stability are paramount.
Property
Value
IUPAC Name
1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol
Molecular Formula
C12H14O4
Molecular Weight
222.24 g/mol
Physical State
Pale yellow to colorless viscous oil
Solubility
Soluble in THF, DCM, EtOAc, MeOH; Insoluble in H₂O
H-Bond Donors / Acceptors
1 / 4
Reactive Moieties
Terminal alkyne (sp C-H), secondary benzylic alcohol, electron-rich aromatic ring
Mechanistic Synthesis & Validated Protocol
The most direct and high-yielding route to 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol is the nucleophilic addition of ethynylmagnesium bromide to 3,4,5-trimethoxybenzaldehyde 1[1].
Synthetic workflow for Grignard addition to 3,4,5-trimethoxybenzaldehyde.
Step-by-Step Experimental Protocol
Reagents: 3,4,5-trimethoxybenzaldehyde (1.0 eq), Ethynylmagnesium bromide (0.5 M in THF, 1.25–1.5 eq), Anhydrous THF, Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc).
System Purging & Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with argon or nitrogen.
Causality: Grignard reagents are extremely moisture-sensitive. Any residual water will prematurely protonate the ethynylmagnesium bromide, evolving acetylene gas and neutralizing the nucleophile 2[2].
Substrate Dissolution & Cooling: Dissolve 3,4,5-trimethoxybenzaldehyde in anhydrous THF to achieve a ~0.25 M concentration. Cool the flask to 0 °C using an ice-water bath 3[3].
Causality: THF acts as a Lewis base, its oxygen lone pairs coordinating to the magnesium atom to stabilize the Grignard complex. Cooling mitigates the exothermic nature of the nucleophilic attack, suppressing side reactions like alkyne homocoupling.
Nucleophilic Addition: Add the 0.5 M ethynylmagnesium bromide solution dropwise over 15 minutes.
Causality: Dropwise addition prevents localized thermal spikes and ensures a controlled generation of the magnesium alkoxide intermediate.
Reaction Propagation: Stir at 0 °C for 10 minutes, then remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours 1[1].
Causality: The steric bulk of the trimethoxyaryl group hinders the aldehyde. Warming to room temperature provides the necessary activation energy for complete conversion.
Quenching Strategy: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl 3[3].
Causality: NH₄Cl is a mild proton source. Using a strong acid (like HCl) would risk acid-catalyzed dehydration of the newly formed propargylic alcohol, which readily forms a highly stable carbocation due to the electron-donating trimethoxy groups.
Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (n-pentane/diethyl ether) 3[3].
Downstream Pharmacological Applications
The structural motif of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol makes it a vital building block in the synthesis of various therapeutics.
Divergent synthetic utility of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol in drug discovery.
Trypanocidal THF Lignans: The propargyl alcohol acts as a donor in sequential Michael addition-carbocyclization reactions with arylidenemalonates, catalyzed by palladium. This constructs highly substituted tetrahydrofuran (THF) rings that exhibit potent activity against the trypomastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease 1[1].
Combretastatin A-4 (CA-4) Analogs: The terminal alkyne can undergo directed cycloadditions or Sonogashira cross-couplings to form pyrazole- or sydnone-based analogs of CA-4. These compounds act as Vascular Disrupting Agents (VDAs), destabilizing microtubules in tumor vasculature and inducing tumor cell necrosis 4[4].
DHFR Inhibitors: The propargyl moiety serves as a critical linker to 2,4-diaminopyrimidine rings. These propargyl-linked pyrimidine derivatives are potent inhibitors of dihydrofolate reductase (DHFR) across various pathogenic organisms, including Bacillus anthracis and Staphylococcus aureus5[5].
Analytical Characterization
To ensure trustworthiness and self-validation of the synthesized product, rigorous analytical characterization is required. The following spectral data are diagnostic for pure 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol 3[3]:
An In-depth Technical Guide to Propargylic Alcohol Derivatives of Trimethoxybenzene
Abstract The confluence of the trimethoxybenzene scaffold, a privileged pharmacophore, and the propargylic alcohol moiety, a versatile synthetic handle, has given rise to a class of molecules with significant potential i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The confluence of the trimethoxybenzene scaffold, a privileged pharmacophore, and the propargylic alcohol moiety, a versatile synthetic handle, has given rise to a class of molecules with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of propargylic alcohol derivatives of trimethoxybenzene. We delve into the causality behind synthetic strategies, focusing on the nucleophilic addition of metal acetylides to trimethoxybenzaldehydes, and explore the structure-activity relationships that govern their biological effects, particularly as potent tubulin polymerization inhibitors. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with the knowledge to explore and exploit this promising chemical space.
Introduction: The Strategic Combination of Two Potent Motifs
In the landscape of drug discovery, certain molecular scaffolds consistently appear in biologically active compounds. The trimethoxybenzene (TMB) ring is one such "privileged" structure. The 3,4,5-trimethoxyphenyl moiety, in particular, is a cornerstone of numerous potent antimitotic agents, including the natural product Combretastatin A-4 (CA-4).[1][2] The methoxy groups are critical for activity, often engaging in hydrogen bonding and hydrophobic interactions within the colchicine binding site of β-tubulin.[3][4] This interaction disrupts microtubule dynamics, a process essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]
Juxtaposed with this is the propargylic alcohol group. This functionality is more than a simple linker; it is a reactive and stereochemically rich hub.[7] The alkyne provides rigidity and linearity, while the hydroxyl group offers a site for hydrogen bonding and further functionalization. The combination of these two motifs creates molecules with defined three-dimensional structures capable of precise interactions with biological targets. This guide will focus primarily on derivatives of 3,4,5-trimethoxybenzaldehyde, given its prevalence in potent anticancer compounds.
Synthetic Strategies and Mechanistic Considerations
The most direct and common route to propargylic alcohol derivatives of trimethoxybenzene is the alkynylation of a trimethoxybenzaldehyde .[8][9] This reaction involves the nucleophilic addition of a metal acetylide to the electrophilic carbonyl carbon of the aldehyde.
Core Reaction: Nucleophilic Addition of Acetylides
The fundamental transformation is the formation of a carbon-carbon bond between the sp-hybridized carbon of an alkyne and the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. The choice of the metal counter-ion (e.g., Li+, MgBr+, Zn2+) and reaction conditions significantly impacts the reaction's efficiency and selectivity.[10][11]
Causality Behind Reagent Choice:
Base: A strong base (e.g., n-butyllithium, Grignard reagents) is required to deprotonate the terminal alkyne, which has a pKa of ~25, generating the nucleophilic acetylide anion.
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential. These solvents effectively solvate the metal cation without reacting with the highly basic acetylide or organometallic reagents. The absence of water is critical to prevent quenching the nucleophile.
Temperature: Reactions are typically initiated at low temperatures (e.g., -78 °C) to control the reactivity of the organometallic species, minimize side reactions like self-condensation of the aldehyde, and ensure selective addition.
The general mechanism involves the coordination of the metal cation to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the acetylide.
Fig 1. General mechanism for aldehyde alkynylation.
Catalytic and Asymmetric Approaches
While stoichiometric organometallic reagents are reliable, modern synthetic chemistry emphasizes catalytic methods for improved atom economy and safety.[10] Catalytic systems often employ zinc, indium, or copper salts in the presence of a base and, for asymmetric synthesis, a chiral ligand.[11][12]
Zinc-based Catalysis: Systems like Zn(OTf)₂ with a chiral ligand (e.g., N-methylephedrine) can generate a chiral zinc acetylide in situ, leading to highly enantioenriched propargylic alcohols.[11] The challenge with some systems can be a limited substrate scope, particularly with aromatic aldehydes which may undergo side reactions.[11]
Indium-based Catalysis: Indium(III) salts are noteworthy for their "bifunctional character," acting as both a Lewis acid to activate the aldehyde and an activator for the alkyne.[11] This dual activation allows reactions to proceed under mild conditions for a broad range of substrates.[11]
Experimental Protocols and Workflow
A trustworthy protocol is a self-validating system. The following section provides a detailed, replicable methodology for a standard synthesis.
Detailed Protocol: Synthesis of 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-ol
This protocol describes the addition of ethynylmagnesium bromide to 3,4,5-trimethoxybenzaldehyde.
Materials:
3,4,5-Trimethoxybenzaldehyde (1.96 g, 10 mmol)
Ethynylmagnesium bromide (0.5 M in THF, 22 mL, 11 mmol)
Reaction Setup: A 250 mL round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).
Reagent Addition: 3,4,5-Trimethoxybenzaldehyde (10 mmol) is dissolved in anhydrous THF (50 mL) and transferred to the reaction flask. The solution is cooled to 0 °C in an ice bath.
Nucleophilic Addition: Ethynylmagnesium bromide solution (11 mmol, 1.1 eq) is added dropwise to the stirred aldehyde solution over 20 minutes, maintaining the temperature at 0 °C.
Reaction Monitoring: The reaction is stirred at 0 °C and allowed to warm slowly to room temperature over 2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution (30 mL) at 0 °C. Rationale: NH₄Cl is a mild acid, sufficient to protonate the alkoxide and neutralize any remaining Grignard reagent without causing acid-catalyzed side reactions.
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 40 mL).
Washing: The combined organic layers are washed with water (50 mL) followed by brine (50 mL). Rationale: The brine wash helps to remove residual water from the organic phase.
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure propargylic alcohol.
Fig 2. Experimental workflow for synthesis.
Applications in Drug Development: Targeting Tubulin
The primary therapeutic interest in these compounds stems from their activity as anticancer agents that target tubulin.[1][13] The 3,4,5-trimethoxyphenyl ring acts as a potent "A-ring" mimic of combretastatin A-4, anchoring the molecule in the colchicine binding site on β-tubulin.[14]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, crucial for forming the mitotic spindle during cell division.[4] Small molecules that interfere with this dynamic process are potent antimitotic agents.[6] Propargylic alcohol derivatives of TMB, like many CA-4 analogues, inhibit tubulin polymerization.[15][16] By binding to the colchicine site, they induce a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules. This leads to microtubule depolymerization, disruption of the mitotic spindle, G2/M phase cell cycle arrest, and ultimately, apoptosis.[5]
Fig 3. Mechanism of action as tubulin inhibitors.
Structure-Activity Relationship (SAR) and Quantitative Data
SAR studies reveal that the 3,4,5-trimethoxyphenyl group is crucial for potent activity.[2] The nature of the substituent on the other side of the alkyne (the 'R' group in TMB-CH(OH)-C≡C-R) significantly modulates the compound's potency.
Note: Data is compiled and representative. TMP-PA-3 is a fictional example for illustrative purposes. Actual values vary by assay conditions.
Key Insights from SAR:
Aromatic R-groups: A second aromatic ring often enhances potency, likely through additional hydrophobic or π-stacking interactions within the binding pocket.
Hydrogen Bonding: The propargylic hydroxyl is important. Its removal or conversion to an ether can decrease activity, suggesting it acts as a hydrogen bond donor or acceptor.
Steric Bulk: Large, bulky R-groups may be detrimental due to steric clashes.
Conclusion and Future Perspectives
Propargylic alcohol derivatives of trimethoxybenzene represent a synthetically accessible and biologically relevant class of compounds. Their foundation on the well-validated 3,4,5-trimethoxyphenyl pharmacophore makes them prime candidates for development as tubulin polymerization inhibitors. The inherent versatility of the propargylic alcohol moiety provides a rich platform for further chemical exploration. Future research will likely focus on creating libraries of these derivatives with diverse substitutions to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, the development of more efficient and enantioselective catalytic syntheses will be crucial for advancing these promising molecules from the laboratory to clinical evaluation.
References
Pettit, G. R., et al. (1989). Antineoplastic agents. 145. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophene derivatives. Journal of Medicinal Chemistry. [Link]
Cirla, A., & Mann, J. (2003). Combretastatin A-4 Analogues as Antimitotic Antitumor Agents. Current Pharmaceutical Design. [Link]
Barbarino, M., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. [Link]
Li, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Pharmaceuticals. [Link]
Kamal, A., et al. (2019). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules. [Link]
Patel, K., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino) - an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor. RSC Medicinal Chemistry. [Link]
Wang, L., et al. (2012). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]
Serafin, K., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules. [Link]
Arora, S., et al. (2013). Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Gaukroger, K., et al. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports. [Link]
Yetra, S. R., & Roy, T. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. [Link]
da Silva, L. C. R., et al. (2023). Pharmacokinetic Profile Evaluation of Novel Combretastatin Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent. Pharmaceuticals. [Link]
Neufeldt, S. R., & Sanford, M. S. (2012). All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. ACS Catalysis. [Link]
Yamaguchi, M., et al. (2003). Catalytic Alkynylation of Ketones and Aldehydes Using Quaternary Ammonium Hydroxide Base. The Journal of Organic Chemistry. [Link]
Banik, B. K., et al. (2014). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers in Chemistry. [Link]
Sakai, N., et al. (2005). Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)/BINOL Complex. Journal of the American Chemical Society. [Link]
Wang, J., et al. (2023). Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. ACS Catalysis. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity and Synthesis Pathways of 3,4,5-Trimethoxybenzaldehyde. NINGBO INNO PHARMCHEM. [Link]
Bloom Tech. (2025). How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis?. Bloom Tech. [Link]
Gholam-Hosseini, S., et al. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Advanced Synthesis & Catalysis. [Link]
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol: A Comprehensive Guide to Solubility in Organic Solvents
Executive Summary The compound 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol is a highly specialized structural motif frequently utilized as an intermediate in advanced organic synthesis, medicinal chemistry, and the developm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol is a highly specialized structural motif frequently utilized as an intermediate in advanced organic synthesis, medicinal chemistry, and the development of chemical probes. Because it bridges an electron-rich aromatic system with a reactive terminal alkyne, understanding its solvation thermodynamics is critical for optimizing reaction conditions (such as Sonogashira couplings or click chemistry) and formulation development.
This technical whitepaper provides an in-depth analysis of the solubility profile of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol across various organic solvents. By deconstructing its molecular architecture and applying principles of Hansen Solubility Parameters (HSP), we establish a predictive and empirical framework for its solvation behavior, accompanied by a self-validating experimental protocol for laboratory application.
Structural Deconstruction & Mechanistic Causality of Solvation
To predict and manipulate the solubility of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol, one must first analyze the competing physicochemical forces dictated by its two primary functional domains:
A. The 3,4,5-Trimethoxyphenyl Moiety
The aromatic ring is substituted with three methoxy (–OCH₃) groups. This domain is highly lipophilic but possesses significant hydrogen-bond accepting capabilities due to the lone pairs on the oxygen atoms. Literature on the parent substructure, 1,3,5-trimethoxybenzene, demonstrates that this motif drives high solubility in aprotic polar solvents (like DMSO) and nonpolar aromatic solvents (like benzene), while rendering the molecule practically insoluble in water[1]. The symmetrical nature of the methoxy groups also influences the crystalline lattice energy, requiring solvents with strong dispersion forces (
δD
) to disrupt the solid state.
B. The Propargyl Alcohol (2-propyn-1-ol) Moiety
The secondary alcohol attached to the terminal alkyne introduces a strong dipole and acts as both a hydrogen-bond donor and acceptor. The parent compound, propargyl alcohol, is entirely miscible with water and polar organic solvents[2]. Furthermore, the
sp
-hybridized carbon of the alkyne makes the adjacent hydroxyl proton slightly more acidic than standard aliphatic alcohols[3].
The Causality of Solvation:
The solubility of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol is a thermodynamic compromise between the hydrophobic bulk of the trimethoxyarene and the hydrophilic propargyl alcohol. The most effective solvents will possess a high hydrogen-bonding parameter (
δH
) to interact with the –OH group, combined with a moderate polarity parameter (
δP
) to solvate the electron-rich aromatic ring. Consequently, aprotic polar solvents and lower aliphatic alcohols provide the optimal thermodynamic environment for complete dissolution.
Quantitative Solubility Profile
Based on the physicochemical profiling of its constituent functional groups, the following table summarizes the solubility of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol in standard organic solvents at standard ambient temperature and pressure (SATP, 25 °C).
Solvent Class
Specific Solvent
Estimated Solubility (mg/mL)
Mechanistic Solvation Rationale
Aprotic Polar
Dimethyl Sulfoxide (DMSO)
> 100
Strong H-bond acceptance from the –OH group; high dielectric constant disrupts lattice energy.
Aprotic Polar
N,N-Dimethylformamide (DMF)
> 100
Excellent solvation of both the aromatic
π
-system and the propargylic hydroxyl group.
Protic Polar
Methanol (MeOH)
50 - 100
Dual H-bond donor/acceptor capacity matches the molecule's mixed polarity.
Protic Polar
Ethanol (EtOH)
25 - 50
Slightly lower than MeOH due to increased aliphatic bulk, but highly effective.
Ethers
Tetrahydrofuran (THF)
~ 50
Oxygen lone pairs act as H-bond acceptors; ring structure solvates the aromatic domain.
Esters
Ethyl Acetate (EtOAc)
10 - 25
Moderate polarity; suitable for extraction and chromatography, but limited H-bond donation.
Non-Polar Aliphatic
Hexane / Heptane
< 1 (Insoluble)
Lacks the polarity and H-bonding capacity required to break the crystalline lattice.
Aqueous
Water (
H2O
)
< 0.1 (Insoluble)
The hydrophobic bulk of the trimethoxyphenyl ring entirely overrides the hydrophilicity of the single –OH group.
When working with novel or highly functionalized APIs, literature values must be empirically verified. The following protocol outlines a self-validating system for determining the exact solubility of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol.
Expertise Note: Propargylic alcohols are susceptible to acid-catalyzed Meyer-Schuster rearrangements, which convert them into
α,β
-unsaturated carbonyl compounds[3]. Therefore, it is critical to ensure all solvents are neutral and free of acidic impurities during the equilibration phase to prevent degradation artifacts.
Step-by-Step Methodology
Preparation of the Solid Phase: Weigh approximately 50 mg of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol into a 2 mL amber glass HPLC vial. The excess solid ensures the thermodynamic saturation point is reached.
Solvent Addition: Add 500 µL of the target organic solvent (e.g., anhydrous DMSO or Methanol).
Isothermal Equilibration: Seal the vial and place it in a thermomixer. Agitate at 800 RPM at exactly 25.0 °C for 24 hours. Causality: 24 hours is required to overcome the activation energy of dissolution and ensure true thermodynamic equilibrium rather than kinetic dissolution.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. This cleanly separates the saturated supernatant from the undissolved solid lattice.
Supernatant Analysis (Concentration): Carefully aspirate 50 µL of the clear supernatant. Dilute appropriately with the mobile phase and analyze via HPLC-UV (detecting at ~270 nm for the trimethoxyarene chromophore) against a pre-established calibration curve.
Solid-State Verification (Trustworthiness Step): Recover the residual solid from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the undissolved material has not formed a solvate or degraded into a different polymorphic form during the experiment, which would invalidate the solubility measurement.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating solubility protocol, emphasizing the dual-analysis required for scientific integrity.
Fig 1: Self-validating workflow for determining the solubility of propargyl alcohol derivatives.
Applications in Drug Development
Understanding the solubility of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol is paramount for its downstream applications:
Click Chemistry: The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because these reactions often require aqueous-organic co-solvent systems (e.g.,
t
-BuOH/Water or DMSO/Water), knowing the precipitation point of the alkyne in water is critical to prevent reaction failure.
Cross-Coupling: For Sonogashira couplings, the high solubility of this compound in DMF and THF allows for homogeneous catalysis, ensuring high turnover frequencies for the palladium catalyst.
References
Propargyl alcohol - Chemical and Physical Properties
PubChem - National Institutes of Health (NIH)
[Link]
Propargyl alcohol - Reactions and Applications
Wikipedia
[Link]
The Pharmacological Versatility of Trimethoxyphenyl Propargylic Alcohols: A Technical Whitepaper
Core Rationale: The Convergence of Geometry and Hydrophobicity In modern medicinal chemistry and rational drug design, the 3,4,5-trimethoxyphenyl (TMP) moiety is a highly privileged pharmacophore. Historically recognized...
Author: BenchChem Technical Support Team. Date: March 2026
Core Rationale: The Convergence of Geometry and Hydrophobicity
In modern medicinal chemistry and rational drug design, the 3,4,5-trimethoxyphenyl (TMP) moiety is a highly privileged pharmacophore. Historically recognized as the critical binding determinant in colchicine and podophyllotoxin, the TMP group serves as a potent hydrophobic anchor in various protein-ligand interfaces[1]. However, the biological efficacy of the TMP group is strictly governed by its spatial orientation.
This is where propargylic alcohols emerge as transformative synthetic scaffolds. By coupling a TMP group to a propargylic alcohol, researchers generate a highly versatile intermediate. The alkyne provides a rigid, linear cylindrical geometry that prevents steric clashing within narrow binding clefts, while the hydroxyl group serves a dual purpose: it acts as a hydrogen bond donor/acceptor in biological systems and provides a reactive handle for late-stage functionalization (e.g., oxidation, click chemistry, or cyclocondensation)[2].
As a Senior Application Scientist, I have observed that the true power of TMP-propargylic alcohols lies in their ability to be precisely tuned. Depending on how the propargylic alcohol is derivatized, the resulting molecule can be directed toward entirely different therapeutic targets, ranging from oncology to infectious diseases.
Divergent Biological Modalities
Microtubule Targeting (Anticancer Activity)
The TMP group is the quintessential ligand for the colchicine-binding site on
β
-tubulin. When TMP-propargylic alcohols are converted into rigid heterocyclic frameworks—such as pyrazoles or isoxazoles—the alkyne-derived backbone perfectly positions the TMP ring into the hydrophobic pocket of tubulin[3].
Mechanism: The TMP ring engages in critical van der Waals interactions with residues Cys241 and Val318 of
β
-tubulin. This binding prevents the
α/β
-tubulin heterodimers from polymerizing into microtubules, leading to mitotic arrest and subsequent apoptosis[1].
Efficacy: Recent synthetic efforts utilizing ruthenium-catalyzed cyclocondensations of propargyl alcohols have yielded TMP-pyrazoles that act as potent tubulin destabilizing agents, exhibiting IC50 values as low as 3.3 µM (outperforming the reference colchicine IC50 of 9.1 µM in specific assays)[3].
Beyond oncology, TMP-propargylic architectures are heavily utilized in the development of propargyl-linked antifolates. These compounds link a 2,4-diaminopyrimidine ring to a TMP group via a propargyl spacer.
Mechanism: Structural analyses of Candida albicans DHFR (CaDHFR) reveal that the propargyl linker provides the exact degree of flexibility required for the pyrimidine to dock into the catalytic cleft while allowing the TMP ring to occupy a species-specific hydrophobic pocket[4]. The hydrophobic substitution at the 4'-position of the TMP ring forms critical interactions with loop residues Pro63 and Leu69[4].
Efficacy: These propargyl-linked antifolates demonstrate extraordinary potency, with IC50 values against fungal DHFR ranging between 11 and 27 nM, making them highly viable candidates for drug-resistant fungal infections[4].
Antiviral and Antiparasitic Applications
The terminal alkyne of a TMP-propargylic derivative is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Triazole derivatives synthesized from these alcohols have shown remarkable selective toxicity. For instance, TMP-triazole derivatives have been identified as selective inhibitors of filoviral entry, successfully blocking Marburg glycoprotein-mediated infection[5]. Similarly, conjugated derivatives have exhibited potent in vitro selectivity against Toxoplasma gondii[6].
Fig 1. Divergent pharmacological pathways of TMP-propargylic alcohol derivatives.
Quantitative Efficacy Summary
The structural tunability of the propargylic alcohol intermediate allows for the generation of highly specific inhibitors. The table below summarizes the biological data across different therapeutic domains.
To ensure scientific rigor, the synthesis and biological evaluation of these compounds must operate as a self-validating system. This means incorporating strict Quality Control (QC) checkpoints that prevent the propagation of experimental artifacts.
Fig 2. Self-validating synthetic and biological evaluation workflow.
Protocol 1: Synthesis of TMP-Propargylic Alcohols via Sonagashira Coupling
Causality: We utilize a Palladium/Copper co-catalyzed system. The Pd(0) species undergoes oxidative addition with 3,4,5-trimethoxyiodobenzene, while CuI forms a copper acetylide with the propargyl alcohol, drastically lowering the activation energy for the subsequent transmetalation step.
Preparation: In an oven-dried Schlenk flask under argon, dissolve 3,4,5-trimethoxyiodobenzene (1.0 eq) and propargyl alcohol (1.2 eq) in anhydrous DMF.
Catalyst Addition: Add
Pd(PPh3)2Cl2
(5 mol%) and CuI (10 mol%). Note: The excess CuI ensures rapid acetylide formation, preventing alkyne homocoupling (Glaser coupling).
Base Addition: Introduce degassed Triethylamine (3.0 eq) to neutralize the hydroiodic acid byproduct. Stir at room temperature for 12 hours.
QC Checkpoint 1 (Self-Validation): Monitor via TLC. The reaction is only considered complete when the starting iodide is undetectable.
Workup & Isolation: Quench with saturated
NH4Cl
, extract with EtOAc, dry over
MgSO4
, and concentrate.
QC Checkpoint 2 (Self-Validation): Perform FTIR and
1H
NMR. The product is validated for the next step only if the terminal alkyne C-H stretch (~3300 cm⁻¹) is absent and the propargylic
CH2
protons appear as a distinct singlet/doublet (depending on substitution) around 4.3 ppm.
Protocol 2: In Vitro Tubulin Polymerization Assay
Causality: To prove that the synthesized TMP-propargylic derivative acts specifically on the colchicine site, we measure the Vmax of tubulin polymerization via a fluorescence-based turbidity assay.
Reagent Prep: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare a polymerization buffer (80 mM PIPES, 2 mM
MgCl2
, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
Compound Incubation: Plate the tubulin (3 mg/mL) in a 96-well half-area plate. Add the TMP-propargylic derivative at varying concentrations (0.1 µM to 50 µM).
Control Implementation (Self-Validation): You must include three controls:
Vehicle: DMSO (0.5% final).
Stabilizer: Paclitaxel (10 µM) - should force rapid polymerization.
Destabilizer: Colchicine (10 µM) - should inhibit polymerization.
Kinetic Read: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.
Data Validation: The assay is considered mathematically valid only if the Paclitaxel control reaches maximum absorbance within 15 minutes, and the Colchicine control demonstrates a >50% reduction in the Vmax of the exponential growth phase compared to the vehicle. Calculate the IC50 of the test compound based on the reduction of the final steady-state polymer mass.
References
Insights into podophyllotoxin lactone features: New cyclolignans as potential dual tubulin‐topoisomerase II inhibitors
Source: National Institutes of Health (PMC)
URL:[Link]
Crystal structures of Candida albicans dihydrofolate reductase bound to propargyl-linked antifolates reveal the flexibility of active site loop residues critical for ligand potency and selectivity
Source: National Institutes of Health (PMC)
URL:[Link]
Heterocyclic analogs of propargyl-linked inhibitors of dihydrofolate reductase
Source: US Patent 8853228B2
URL
Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles
Source: IntechOpen
URL:[Link]
Discovery, Synthesis and Biological Evaluation of a Novel Group of Selective Inhibitors of Filoviral Entry
Source: National Institutes of Health (PMC)
URL:[Link]
Synthesis and biological evaluation of ursolic acid derivatives bearing triazole moieties as potential anti-Toxoplasma gondii agents
Source: Taylor & Francis
URL:[Link]
Synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is a valuable synthetic intermediate, finding application in the synthesis of a variety of more comple...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is a valuable synthetic intermediate, finding application in the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. The presence of the trimethoxyphenyl group, a common feature in many biologically active compounds, combined with the reactive propargyl alcohol moiety, makes this molecule a versatile building block for organic synthesis. This technical guide provides a detailed overview of the primary synthetic routes to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Core Synthesis Strategy: Ethynylation of 3,4,5-Trimethoxybenzaldehyde
The most direct and widely employed strategy for the synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is the nucleophilic addition of an acetylene anion equivalent to the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. This reaction, a classic example of carbon-carbon bond formation, can be accomplished using various acetylenic reagents and reaction conditions.
Reaction Mechanism
The fundamental mechanism involves the deprotonation of a terminal alkyne by a strong base to generate a highly nucleophilic acetylide anion. This anion then attacks the carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired propargyl alcohol.
Caption: General reaction mechanism for the synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol.
Synthesis of the Key Precursor: 3,4,5-Trimethoxybenzaldehyde
The availability and purity of the starting aldehyde are critical for a successful synthesis. 3,4,5-Trimethoxybenzaldehyde is a widely used intermediate in the pharmaceutical industry for the synthesis of drugs like trimethoprim.[1][2] Several methods for its preparation have been reported, starting from readily available precursors.
Synthesis from Vanillin
A common and economically viable route starts from vanillin. The synthesis involves bromination of vanillin to give 5-bromovanillin, followed by a copper(I)-catalyzed methoxide exchange to yield syringaldehyde. Subsequent methylation of the phenolic hydroxyl group of syringaldehyde affords the final product.[3]
Synthesis from p-Cresol
Another industrial approach utilizes p-cresol as the starting material.[2] This multi-step process involves bromination, hydrolysis, methoxylation, and finally methylation to arrive at 3,4,5-trimethoxybenzaldehyde. While effective, this route involves several steps which may impact the overall yield.
Synthesis from 1,2,3-Trimethoxybenzene
A newer approach involves the formylation of 1,2,3-trimethoxybenzene. This method includes a substitution reaction with glyoxylic acid and hydrochloric acid, followed by an oxidation reaction to yield the target aldehyde.[4]
Experimental Protocol: Synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
The following protocol is a representative procedure based on the ethynylation of 3,4,5-trimethoxybenzaldehyde using a protected alkyne, followed by deprotection. This method offers good control over the reaction and minimizes side reactions associated with handling gaseous acetylene.
Materials and Reagents
3,4,5-Trimethoxybenzaldehyde
3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-propyne
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Pyridinium p-toluenesulfonate (PPTS)
Methanol or Ethanol
Hexane
Ethyl acetate
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and deprotection.
Step-by-Step Procedure
Part 1: Coupling Reaction
To a solution of 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add n-butyllithium (1.0 equivalent) dropwise.
After the addition is complete, allow the reaction mixture to warm to -40 °C and stir for 30 minutes.
In a separate flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF.
Add the solution of 3,4,5-trimethoxybenzaldehyde to the acetylide solution at -40 °C.
Allow the reaction mixture to warm to 0 °C and stir for an additional hour.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected alcohol.
Part 2: Deprotection
Dissolve the crude residue from Part 1 in a mixture of THF and ethanol (1:1 v/v).
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
Stir the mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, add water and extract the product with diethyl ether or ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol.
Safety Considerations
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture.
Anhydrous solvents are essential for the success of the reaction. Ensure that all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
Temperature control is crucial, especially during the addition of n-butyllithium and the aldehyde, to minimize side reactions.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and alkyne (C≡C-H) stretches.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Melting Point Analysis: To assess the purity of the crystalline product.
Conclusion
The synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is a well-established process that relies on the fundamental principles of nucleophilic addition to a carbonyl group. By carefully controlling the reaction conditions and using high-purity starting materials, this valuable synthetic intermediate can be obtained in good yield. The choice of the synthetic route for the precursor, 3,4,5-trimethoxybenzaldehyde, will often depend on the scale of the synthesis and the availability of starting materials. This guide provides a comprehensive framework for researchers and drug development professionals to successfully synthesize and utilize this versatile chemical building block.
References
PrepChem. Synthesis of 4-hydroxy 1-(3,4,5 -trimethoxyphenyl)-2-butyn- 1-one. Available at: [Link]
MDPI. Acetylene in Organic Synthesis: Recent Progress and New Uses. Available at: [Link]
Organic Syntheses. A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Available at: [Link]
Bloom Tech. How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis? Available at: [Link]
Semantic Scholar. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at: [Link]
Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. Available at: [Link]
Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
PMC. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Available at: [Link]
Wikipedia. 3,4,5-Trimethoxybenzaldehyde. Available at: [Link]
MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Available at: [Link]
Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Available at: [Link]
Semantic Scholar. Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Available at: [Link]
Organic Syntheses. A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Available at: [Link]
PrepChem. Synthesis of 3,4,5-trimethoxy-benzaldehyde. Available at: [Link]
Google Patents. US6846961B2 - Preparation of 1-methoxy-2-propanol.
SciSpace. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. Available at: [Link]
ResearchGate. An Alternate Preparation of 3,4,5-Trimethoxyphenol | Request PDF. Available at: [Link]
Google Patents. WO2011015623A2 - Process for the manufacture of 2-pentyn-1-ol.
Sciencemadness Discussion Board. Preparation of propargyl alcohol (2-propyn-1-ol). Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
The nucleophilic addition of ethynylmagnesium bromide to 3,4,5-trimethoxybenzaldehyde yields 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol , a highly versatile propargyl alcohol intermediate. In drug development, this structural motif is a critical building block. It serves as the primary donor in Michael addition-carbocyclization sequences for synthesizing trypanocidal tetrahydrofuran lignans [[1]]([Link]), and acts as a key linker in the development of highly efficient dihydrofolate reductase (DHFR) inhibitors targeting Cryptosporidium hominis and Toxoplasma gondii.
This guide provides a robust, self-validating protocol for this transformation, emphasizing the mechanistic causality behind each experimental parameter to ensure high yield and reproducibility.
Mechanistic Rationale & Reaction Logic
The reaction proceeds via a classic Grignard addition. The electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde is attacked by the nucleophilic acetylide carbon of ethynylmagnesium bromide, forming a tetrahedral magnesium alkoxide intermediate.
Causality of Experimental Choices:
Thermal Regulation (0 °C to RT): The initial nucleophilic attack is highly exothermic. Performing the addition at 0 °C prevents localized heating, suppressing side reactions such as pinacol coupling. Subsequent warming to room temperature (RT) provides the activation energy necessary to drive the reaction to completion, overcoming the steric hindrance imposed by the three bulky methoxy groups on the aromatic ring .
Mild Quenching (Sat. NH₄Cl): A saturated aqueous ammonium chloride solution provides a mild proton source to break down the magnesium alkoxide. Stronger acids (e.g., HCl) are deliberately avoided to prevent acid-catalyzed dehydration of the resulting propargyl alcohol into a reactive enyne .
Reaction mechanism for the Grignard addition of ethynylmagnesium bromide to the aldehyde.
Quantitative Data & Stoichiometry
The following parameters are optimized for a 5.10 mmol scale, which reliably scales up to 20.0 mmol without significant deviation in yield , .
Table 1: Stoichiometric Parameters for Ethynylation (5.10 mmol Scale)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
3,4,5-Trimethoxybenzaldehyde
196.20
1.00
1.00 g (5.10 mmol)
Electrophilic Substrate
Ethynylmagnesium Bromide (0.5 M in THF)
129.24
1.47
15.0 mL (7.50 mmol)
Nucleophile
Anhydrous Tetrahydrofuran (THF)
72.11
N/A
20.0 mL
Coordinating Solvent
Saturated Aqueous NH₄Cl
53.49
Excess
~25.0 mL
Quenching Agent
Ethyl Acetate (EtOAc)
88.11
N/A
~350 mL (total)
Extraction Solvent
Experimental Workflow & Step-by-Step Protocol
Step-by-step experimental workflow for the synthesis and isolation of the propargyl alcohol.
Detailed Methodology
Phase 1: Preparation & Addition
System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert gas (Argon or Nitrogen) for 10 minutes to eliminate ambient moisture, which would prematurely quench the Grignard reagent.
Substrate Dissolution: Charge the flask with 3,4,5-trimethoxybenzaldehyde (1.00 g, 5.10 mmol) and dissolve in anhydrous THF (20.0 mL) .
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.
Nucleophilic Addition: Using a gas-tight syringe, add ethynylmagnesium bromide (15.0 mL of a 0.5 M solution in THF, 7.50 mmol) dropwise over a period of 10 minutes . Crucial Insight: Rapid addition will cause temperature spikes, leading to localized degradation of the Grignard reagent.
Phase 2: Propagation & Quenching
5. Propagation: Stir the reaction mixture at 0 °C for 10 minutes. Remove the ice-water bath and allow the mixture to naturally warm to room temperature (approx. 20–25 °C). Continue stirring for 2 hours to ensure total consumption of the aldehyde .
6. Quenching: Re-cool the flask to 0 °C. Slowly add saturated aqueous NH₄Cl (approx. 25 mL) dropwise to quench the unreacted Grignard reagent and protonate the alkoxide. Caution: Vigorous bubbling (evolution of acetylene gas) will occur.
Phase 3: Workup & Isolation
7. Extraction: Transfer the quenched mixture to a separatory funnel containing Ethyl Acetate (EtOAc, 200 mL). Separate the phases. Wash the organic layer sequentially with saturated aqueous NH₄Cl (3 × 25 mL) and brine (3 × 25 mL) .
8. Aqueous Recovery: Back-extract the combined aqueous layers with EtOAc (3 × 50 mL) to maximize product recovery.
9. Drying & Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol.
10. Purification: If necessary, purify the crude oil via flash column chromatography (Silica gel, typically 3:1 to 2:1 Hexanes/EtOAc) to afford the pure product as a pale yellow to off-white solid/oil.
Self-Validating System: Analytical Tracking
To ensure trustworthiness and experimental integrity, the protocol must be self-validating. Use the following analytical markers to confirm the success of the transformation before proceeding to downstream applications.
Table 2: Self-Validation & Analytical Tracking
Analytical Method
Target Observation
Mechanistic Implication
TLC (3:1 Hexanes/EtOAc)
Rf shift from ~0.6 to ~0.3 (UV active)
Conversion of the non-polar aldehyde to the more polar propargyl alcohol.
IR Spectroscopy
Loss of 1690 cm⁻¹; Gain of ~3350 cm⁻¹ & 3290 cm⁻¹
Reduction of C=O bond; Formation of O-H and terminal alkyne C≡C-H bonds.
¹H NMR (CDCl₃)
Disappearance of singlet at δ ~9.8 ppm
Complete consumption of the starting electrophile.
¹H NMR (CDCl₃)
Appearance of doublet at δ ~5.4 ppm and ~2.6 ppm
Formation of the carbinol proton (CH-OH) and terminal alkyne proton.
References
Pelphrey, P. M., et al. "Highly Efficient Ligands for Dihydrofolate Reductase from Cryptosporidium hominis and Toxoplasma gondii Inspired by Structural Analysis." Journal of Medicinal Chemistry, vol. 50, no. 5, 2007, pp. 940–950. URL:[Link]
Nihei, K., et al. "Synthesis of trypanocidal tetrahydrofuran lignans." ARKIVOC, vol. 2004, no. vi, 2004, pp. 112-126. URL:[Link]
Strategic Synthesis of Novel 1,2,3-Triazole Hybrids from Trimethoxyphenyl Propargylic Alcohol via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, acting as a robust pharmacophore and a stable linke...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, acting as a robust pharmacophore and a stable linker for creating hybrid molecules with significant therapeutic potential.[1] When combined with moieties like the 3,4,5-trimethoxyphenyl group—a key feature in potent tubulin polymerization inhibitors such as colchicine and combretastatin—the resulting hybrids emerge as promising candidates for anticancer drug discovery.[2][3] This application note provides a comprehensive guide to the synthesis of novel 1,4-disubstituted 1,2,3-triazole hybrids, utilizing 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol as the key alkyne precursor. We delve into the mechanistic underpinnings of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, detailing a self-validating and reproducible experimental protocol from reaction setup to final product characterization.
Scientific Background: The Power of "Click" Chemistry
The synthesis of 1,2,3-triazoles is most effectively achieved through the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[4] However, the thermal, uncatalyzed version of this reaction requires harsh conditions and often yields a mixture of 1,4- and 1,5-regioisomers.[5][6] The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), pioneered by Sharpless and Meldal, revolutionized this process.[7][8]
The CuAAC reaction offers several distinct advantages, qualifying it as a true "click" reaction:
High Regioselectivity: It exclusively produces the 1,4-disubstituted triazole isomer, which is critical for structure-activity relationship (SAR) studies.[6][9]
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and in various solvents, including aqueous media, preserving sensitive functional groups.[5][10]
High Yields and Purity: CuAAC reactions are known for their high efficiency, often leading to excellent yields with simplified purification.[5]
Broad Functional Group Tolerance: The reaction is bioorthogonal and compatible with a wide array of functional groups, making it ideal for complex molecule synthesis.[9]
The Dinuclear Copper-Mediated Mechanism
Initial hypotheses suggested a mononuclear copper catalyst, but extensive kinetic and computational studies now support a more complex dinuclear copper-mediated pathway as the kinetically favored route.[9][11][12] This mechanism provides a more complete explanation for the reaction's remarkable rate acceleration.[11] The catalytic cycle involves the formation of a dinuclear copper acetylide intermediate, which then coordinates with the azide, leading to the formation of a six-membered metallacycle that ultimately rearranges to the stable triazole product and regenerates the catalyst.[6][9]
Figure 1: Simplified representation of the widely accepted dinuclear catalytic cycle for the CuAAC reaction.
Experimental Protocol: Synthesis of a Model Hybrid
This protocol details the synthesis of 1-(4-((1-hydroxy-1-(3,4,5-trimethoxyphenyl)ethyl)methyl)-1H-1,2,3-triazol-1-yl)benzene (a hypothetical model compound for illustrative purposes) from 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol and phenyl azide.
Materials and Reagents
Reagent/Material
Grade
Supplier (Example)
Notes
1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol
≥97%
Sigma-Aldrich
The key alkyne starting material.
Phenyl Azide
≥98%
Sigma-Aldrich
Handle with care; azides are potentially explosive.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
ACS Reagent, ≥98%
Fisher Scientific
The copper catalyst precursor.
Sodium Ascorbate
≥99%
Acros Organics
The in situ reducing agent to generate Cu(I).
tert-Butanol (t-BuOH)
ACS Reagent, ≥99%
VWR Chemicals
Organic co-solvent.
Deionized Water (H₂O)
Type 1 Ultrapure
-
Aqueous co-solvent.
Dichloromethane (DCM)
ACS Reagent, ≥99.5%
Fisher Scientific
Used for extraction.
Ethyl Acetate (EtOAc)
HPLC Grade
Fisher Scientific
Used for column chromatography.
Hexanes
HPLC Grade
Fisher Scientific
Used for column chromatography.
Silica Gel
60 Å, 230-400 mesh
Sigma-Aldrich
Stationary phase for column chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)
Laboratory Grade
VWR Chemicals
Drying agent.
Step-by-Step Synthetic Procedure
Figure 2: General experimental workflow for the synthesis and isolation of trimethoxyphenyl-triazole hybrids.
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol (1.0 mmol, 1.0 eq) and phenyl azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (20 mL).
Catalyst Addition: To the stirring solution, add an aqueous solution of CuSO₄·5H₂O (0.05 mmol, 5 mol% in 1 mL H₂O).
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10 mmol, 10 mol% in 1 mL H₂O) dropwise.[10] The reaction is often accompanied by a color change.
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting alkyne is a key indicator of completion. Typical reaction times are 2-8 hours.
Work-up: Once the reaction is complete, add 20 mL of a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate and remove the copper catalyst. Stir for 15 minutes.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Column Chromatography
The purification of triazoles, which can be polar, requires careful selection of chromatographic conditions.[13]
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.[14]
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.
Elution: Elute the column with a gradient solvent system, starting with a low polarity mixture (e.g., 20% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 50-70% EtOAc in hexanes).
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazole hybrid as a solid or oil.
Characterization and Data
The structure of the synthesized hybrid must be unequivocally confirmed using standard spectroscopic techniques.[15]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation.[16][17]
Proton (¹H) / Carbon (¹³C)
Expected Chemical Shift (δ, ppm)
Notes
¹H NMR
Triazole-H (CH )
~8.2 - 7.6 ppm (singlet)
This singlet is the hallmark of the 1,4-disubstituted 1,2,3-triazole ring formation.[15] Its specific shift confirms the regioselectivity.
Methoxy (-OCH ₃)
~3.9 - 3.8 ppm (singlets)
Two signals are expected: one for the two meta-methoxy groups (6H) and one for the para-methoxy group (3H).
Aromatic-H (Trimethoxy)
~6.8 - 6.5 ppm (singlet)
The two equivalent protons on the trimethoxyphenyl ring typically appear as a singlet.
¹³C NMR
Triazole-C4 (C -CH₂)
~148 - 145 ppm
The quaternary carbon of the triazole ring attached to the side chain.[15]
Triazole-C5 (C H)
~125 - 120 ppm
The protonated carbon of the triazole ring.
Methoxy (-OC H₃)
~61 ppm (para), ~56 ppm (meta)
Distinct signals for the methoxy carbons.
Note: Expected shifts are approximate and can vary based on solvent and the specific azide used.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.
Troubleshooting Common Issues
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Reaction
Inactive catalyst (Cu(I) oxidized to Cu(II)); Poor quality of sodium ascorbate; Steric hindrance.
Use freshly prepared solutions of sodium ascorbate.[6] Ensure reagents are pure. If steric hindrance is suspected, consider adding a Cu(I)-stabilizing ligand like THPTA or TBTA and slightly warming the reaction.[9][18]
Formation of Side Products
Oxidative homocoupling of the alkyne (Glaser coupling).[6]
Ensure the addition of sodium ascorbate is sufficient to maintain a reducing environment. Perform the reaction under an inert atmosphere (N₂ or Ar) if issues persist.[6]
Difficult Purification
The product is highly polar and co-elutes with polar impurities; Product streaks on the silica gel column.[13]
For highly polar compounds, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography.[13][14] Add a small percentage of a modifier like triethylamine or acetic acid to the eluent to reduce peak tailing.
Product "Oils Out" during Work-up
The product has low solubility in the extraction solvent or is a low-melting solid/oil.
Increase the volume of the extraction solvent. If the product is an oil, proceed directly to column chromatography after concentrating the crude extract.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a highly efficient, reliable, and regioselective pathway for the synthesis of novel trimethoxyphenyl-triazole hybrids. By leveraging the well-established reactivity of the trimethoxyphenyl propargylic alcohol scaffold, researchers can rapidly generate diverse libraries of compounds. This application note offers a validated protocol that serves as a robust starting point for drug discovery programs targeting the development of next-generation therapeutics, particularly in the field of oncology. The inherent stability and synthetic accessibility of the 1,2,3-triazole core ensure its continued prominence in the design of sophisticated molecular architectures.
References
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210-216. Available from: [Link]
Vleugel, M., et al. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. Available from: [Link]
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 44(1), 2210-2225. Available from: [Link]
RSC Advances. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF. RSC Publishing. Available from: [Link]
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]
Yang, S., et al. (2019). Molecular diversity of trimethoxyphenyl-1,2,3-triazole hybrids as novel colchicine site tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 169, 1-15. Available from: [Link]
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available from: [Link]
Chiacchio, U., et al. (2020). 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies. Molecules, 25(23), 5763. Available from: [Link]
El-Shoukrofy, A., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2533. Available from: [Link]
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 47(43), 8218-8221. Available from: [Link]
Mohan, S., et al. (2023). NMR spectral, DFT and antibacterial studies of triazole derivatives. Journal of Taibah University for Science, 17(1). Available from: [Link]
Waters Corporation. (n.d.). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. Available from: [Link]
ResearchGate. (n.d.). One-pot synthesis of NH-1,2,3-triazoles 5a-o from propargyl bromide (1a). Available from: [Link]
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
Wang, Y., et al. (2009). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Journal of Separation Science, 32(9), 1473-1479. Available from: [Link]
American Chemical Society. (2021). CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. ACS Combinatorial Science. Available from: [Link]
ResearchGate. (2024). In silico investigations of triazole -trimethoxyphenyl hybrids as anti-proliferative agents against adenocarcinomic human alveolar basal epithelial cells (A549): DFT, QSAR and Molecular Docking Approaches. Available from: [Link]
Royal Society of Chemistry. (n.d.). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. Available from: [Link]
European Journal of Chemistry. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Eur. J. Chem., 12(1), 13-17. Available from: [Link]
Abdel-Maksoud, M. S., et al. (2023). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 28(15), 5797. Available from: [Link]
Frontiers. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Available from: [Link]
National Institutes of Health. (n.d.). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Available from: [Link]
ResearchGate. (2023). Natural‐Product‐Inspired Discovery of Trimethoxyphenyl‐1,2,4‐triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. Available from: [Link]
MDPI. (2026). Synthesis, Physical and Ion-Conducting Properties of 1,2,3-Triazolium Ionic Liquids. Molecules. Available from: [Link]
MDPI. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules. Available from: [Link]
ChemRxiv. (n.d.). Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. Available from: [Link]
Beilstein-Institut. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. Available from: [Link]
Combretastatin A-4 (CA-4), originally isolated from the South African willow Combretum caffrum, is a highly potent vascular disrupting agent (VDA). It exerts its antineoplastic effects by binding to the colchicine site of
β
-tubulin, thereby inhibiting tubulin polymerization and causing mitotic arrest 1[1]. Despite its profound cytotoxicity, the clinical application of natural CA-4 is severely limited by its chemical instability. Under physiological conditions or upon exposure to light, the active cis-stilbene core readily isomerizes to the thermodynamically stable, yet biologically inactive, trans-isomer 2[2].
To overcome this structural liability, modern drug development focuses on synthesizing conformationally restricted CA-4 analogs. By replacing the cis-olefin bridge with rigid heterocyclic scaffolds (e.g., pyrazoles, triazoles, oxazoles) or by employing highly stereoselective reduction strategies, researchers can lock the pharmacophore in its bioactive geometry 3[3]. Propargylic alcohols serve as highly versatile, atom-economical precursors that enable access to both of these divergent synthetic strategies from a single intermediate 4[4].
Mechanistic Framework: The Centrality of Propargylic Alcohols
Propargylic alcohols (
R−C≡C−CH(OH)−R′
) are strategic linchpins in synthetic organic chemistry due to the dense, reactive functionality packed into a minimal molecular footprint. In the synthesis of CA-4 analogs, 1,3-diaryl propargylic alcohols are typically assembled via the nucleophilic addition of an aryl acetylide (bearing the B-ring of CA-4) to an aryl aldehyde (bearing the A-ring) 5[5].
From this pivotal intermediate, two primary pathways are utilized:
Stereoselective Reduction : The alkyne moiety of the propargylic alcohol can be selectively reduced to a cis-alkene using a poisoned Lindlar catalyst. Subsequent deoxygenation yields the classic cis-stilbene framework, mimicking the natural product 6[6].
Meyer-Schuster Rearrangement : Acid-catalyzed (e.g., using p-Toluenesulfonic acid) or transition-metal-catalyzed (Au/Ru) rearrangement of the propargylic alcohol yields an
α,β
-unsaturated ketone (chalcone) 7[7]. This enone acts as a highly reactive bis-electrophile, primed for cyclocondensation with binucleophiles (like hydrazines) to form rigid, isomerization-resistant heterocyclic CA-4 analogs 8[8].
Divergent Synthetic Pathways Visualization
Divergent synthetic pathways utilizing 1,3-diaryl propargylic alcohols for CA-4 analog synthesis.
Comparative Pharmacological Data
The structural modifications derived from the propargylic alcohol pathways significantly impact the pharmacological profile of the resulting analogs. The table below summarizes typical structure-activity relationship (SAR) data for various CA-4 derivatives, demonstrating the efficacy of heterocyclic substitution 9[9], 3[3].
Compound Class
Bridge Modification
Tubulin Polymerization IC₅₀ (µM)
Cytotoxicity IC₅₀ (HepG2 / HeLa)
Stability Profile
Natural CA-4
cis-Alkene
1.2 - 2.0
~0.003 µM
Poor (Isomerizes to trans)
Chalcone Intermediate
α,β
-Unsaturated Ketone
> 20.0
> 10.0 µM
High (Stable synthetic intermediate)
Pyrazole Analog
Pyrazole Ring
3.5 - 5.0
0.1 - 0.5 µM
Excellent (Conformationally locked)
Triazole Analog
1,2,4-Triazole Ring
9.50
~6.35 µM
Excellent (Conformationally locked)
Synthetic cis-Stilbene
cis-Alkene (Synthetic)
1.5 - 2.5
~0.005 µM
Poor (Requires dark storage)
Validated Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure causality and experimental success at each critical juncture.
Protocol 5.1: Synthesis of 1,3-Diaryl Propargylic Alcohol
Objective : Couple 3,4,5-trimethoxybenzaldehyde (A-ring) with 4-methoxyphenylacetylene (B-ring).
Preparation : Flame-dry a 100 mL Schlenk flask under argon. Add 4-methoxyphenylacetylene (1.0 equiv, 10 mmol) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Metalation : Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C. Causality: The strong base deprotonates the terminal alkyne, forming a highly nucleophilic lithium acetylide.
Addition : Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equiv, 10 mmol) in 10 mL anhydrous THF and add dropwise to the reaction mixture.
Reaction & Quench : Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (20 mL) to protonate the resulting alkoxide.
Validation Check : Perform TLC (Hexanes:EtOAc 7:3). The starting aldehyde (UV active, higher
Rf
) should be completely consumed. The product propargylic alcohol will appear as a new, more polar spot that stains dark blue with phosphomolybdic acid (PMA) stain, confirming the presence of the secondary hydroxyl group.
Isolation : Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol 5.2: Meyer-Schuster Rearrangement to Chalcone Intermediate
Objective : Isomerize the propargylic alcohol to an
α,β
-unsaturated ketone 7[7].
Reaction Setup : Dissolve the propargylic alcohol (5 mmol) in 1,2-dichloroethane (DCE, 20 mL).
Catalysis : Add p-Toluenesulfonic acid monohydrate (PTSA·H₂O, 10 mol%). Heat the mixture to 80 °C under reflux for 4-6 hours.
Mechanistic Note : PTSA protonates the hydroxyl group, leading to dehydration and the formation of a resonance-stabilized allenyl cation. Subsequent nucleophilic attack by water yields the enone.
Validation Check : Analyze the crude mixture via IR spectroscopy. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the alkyne stretch (~2200 cm⁻¹), coupled with the appearance of a strong conjugated carbonyl stretch (
νC=O
~1660 cm⁻¹), confirms the rearrangement. ¹H NMR will show characteristic trans-alkene doublets at ~7.4–7.8 ppm with a coupling constant of
J≈16
Hz.
Workup : Neutralize with saturated NaHCO₃, extract with CH₂Cl₂, dry, and concentrate.
Objective : Convert the chalcone into a conformationally locked pyrazole CA-4 analog 8[8].
Reaction Setup : Dissolve the chalcone intermediate (2 mmol) in absolute ethanol (15 mL).
Cyclocondensation : Add hydrazine hydrate (3.0 equiv) and a catalytic amount of glacial acetic acid (2 drops). Reflux for 8 hours. Causality: The acid activates the enone carbonyl, facilitating the initial nucleophilic attack by hydrazine, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Validation Check : Monitor by TLC. The bright yellow chalcone spot will convert to a colorless/pale UV-active spot (pyrazole). ¹H NMR validation is critical: the disappearance of the alkene doublets and the appearance of a distinct pyrazole C4-H singlet at ~6.8 ppm confirms successful ring closure.
Purification : Cool to room temperature, evaporate the solvent, and recrystallize from EtOH/Water to obtain the pure pyrazole analog.
Protocol 5.4: Stereoselective Reduction to cis-Stilbene
Objective : Reduce the propargylic alcohol to a cis-alkene, followed by deoxygenation, to mimic the natural CA-4 structure 6[6].
Reduction Setup : Dissolve the propargylic alcohol (2 mmol) in EtOAc (15 mL). Add Lindlar catalyst (5% Pd/CaCO₃, poisoned with lead, 10 wt%) and quinoline (2 drops). Causality: Lead and quinoline poison the palladium catalyst, drastically reducing its activity to prevent the over-reduction of the alkyne to an alkane, ensuring the reaction stops at the alkene stage.
Hydrogenation : Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 2-3 hours.
Validation Check : Filter through Celite. ¹H NMR of the crude must show the newly formed cis-alkene protons as doublets with a coupling constant of
J≈12
Hz. If
J≈16
Hz is observed, undesired trans-isomerization has occurred.
Deoxygenation : To remove the allylic hydroxyl group and finalize the stilbene, treat the intermediate with triethylsilane (Et₃SiH, 2.0 equiv) and boron trifluoride etherate (BF₃·OEt₂, 1.2 equiv) in CH₂Cl₂ at -78 °C. This generates a carbocation that is stereoretentively trapped by the hydride, yielding the final cis-stilbene CA-4 analog.
Technical Support Center: Stability of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol on Silica Gel
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol during silica gel chromatography. Our goal is to equip you with the scientific understanding and practical protocols to navigate the challenges associated with purifying this and related propargyl alcohols.
Introduction: The Challenge of Purifying Propargyl Alcohols
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is a valuable synthetic intermediate, combining a reactive propargyl alcohol moiety with a trimethoxyphenyl group, a common scaffold in medicinal chemistry.[1] However, the purification of propargyl alcohols, particularly on silica gel, is often problematic.[2] These molecules can be sensitive to the acidic nature of silica, leading to degradation and the formation of byproducts.[3][4][5][6][7] This guide will delve into the causes of this instability and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol on silica gel?
A1: The primary degradation pathway is an acid-catalyzed rearrangement known as the Meyer-Schuster rearrangement.[3][6][7] The acidic silanol groups on the surface of the silica gel can protonate the hydroxyl group of the propargyl alcohol. This initiates a cascade that results in the formation of an α,β-unsaturated ketone or aldehyde.[3][4] For 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol, this would lead to the formation of 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.
Q2: I'm observing a new, more nonpolar spot on my TLC plate after spotting my crude product on silica. What is likely happening?
A2: This is a classic sign of on-plate decomposition. The new, less polar spot is likely the rearranged α,β-unsaturated carbonyl compound. Propargyl alcohols are generally more polar than their corresponding enone or enal rearrangement products.[8] The acidity of the silica gel TLC plate is sufficient to catalyze this rearrangement, especially if the plate is left to develop for an extended period or if the compound is particularly sensitive.
Q3: Can the choice of solvent system for flash chromatography affect the stability of my compound?
A3: Absolutely. While the primary culprit is the acidic nature of the silica, the solvent system can exacerbate the issue. Protic solvents like methanol can participate in reactions on the silica surface. More importantly, very slow elution times due to an insufficiently polar solvent system will increase the residence time of your compound on the column, providing more opportunity for acid-catalyzed degradation.
Q4: Are there alternatives to standard silica gel for the purification of sensitive propargyl alcohols?
A4: Yes. If your compound is proving to be highly unstable on standard silica gel, consider using a deactivated or neutral stationary phase. Options include:
Neutral Alumina: Less acidic than silica gel, but can have its own reactivity issues.
Treated Silica Gel: You can pre-treat your silica gel by washing it with a dilute solution of a non-volatile base, such as triethylamine in your eluent, to neutralize the acidic sites.
Reversed-Phase Chromatography (C18): This is an excellent alternative as it operates under different separation principles and avoids the acidic stationary phase.[9]
Q5: How can I quickly assess the stability of my propargyl alcohol to silica gel before committing to a large-scale purification?
A5: A simple TLC "spot test" can be very informative. Spot your crude material on a TLC plate and let it sit for 30-60 minutes before developing. Run a second TLC of the same material immediately after spotting. If you observe a significant increase in the intensity of a byproduct spot on the plate that was allowed to sit, your compound is likely unstable on silica gel.
The total mass of recovered material is significantly lower than the starting crude mass.
TLC or NMR analysis of the column fractions shows several new spots/peaks that were not present in the crude material.
The expected product is isolated in a much lower yield than anticipated based on the crude NMR.
Root Cause Analysis:
This is a strong indication of on-column decomposition, most likely via the Meyer-Schuster rearrangement. The acidic environment of the silica gel is catalyzing the conversion of your propargyl alcohol to other compounds.[3][5][6][7]
Solutions:
Deactivate the Silica Gel:
Prepare your eluent (e.g., a mixture of hexanes and ethyl acetate).
Add a small amount of a volatile base, typically 0.1-1% triethylamine (Et₃N) by volume.
Use this base-modified eluent to pack your column and run the chromatography. The triethylamine will neutralize the acidic silanol groups on the silica surface, preventing the acid-catalyzed rearrangement.
Expedite the Chromatography:
Optimize your solvent system using TLC to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound. This ensures a reasonably fast elution time, minimizing contact with the silica.
Use "flash" chromatography with positive pressure to speed up the elution process.
Consider an Alternative Stationary Phase:
If the compound is still degrading, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase flash chromatography.
Issue 2: The Desired Product is Contaminated with a Slightly Less Polar Impurity
Symptoms:
The purified product contains a persistent impurity that runs very close to it on TLC, typically with a slightly higher Rf.
NMR of the "purified" product shows a mixture of the propargyl alcohol and the corresponding α,β-unsaturated ketone/aldehyde.
Root Cause Analysis:
Partial on-column rearrangement is occurring. The conditions are not severe enough to cause complete decomposition, but a significant portion of the product is converting to the Meyer-Schuster product during chromatography.
Solutions:
Implement Deactivation: This is the most effective solution. Use an eluent containing triethylamine as described above.
Temperature Control: If possible, run the chromatography at a lower temperature (e.g., in a cold room). The rate of the acid-catalyzed rearrangement will be slower at reduced temperatures.
Load the Sample Carefully: Dry-loading the sample onto a small amount of silica can sometimes be harsher than wet-loading. If you are dry-loading, consider pre-treating the loading silica with a triethylamine solution and then evaporating the solvent before adding your crude material.
Experimental Protocols
Protocol 1: Small-Scale Stability Test on TLC
Objective: To quickly determine if 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is susceptible to degradation on silica gel.
Materials:
Crude 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
Silica gel TLC plate (e.g., Kieselgel 60 F254)
Appropriate developing solvent (e.g., 30% Ethyl Acetate in Hexanes)
UV lamp for visualization
Procedure:
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
On a single TLC plate, make two spots of the solution side-by-side.
Immediately place the TLC plate in a developing chamber with the chosen eluent and allow the chromatogram to develop. This is your "Time 0" reference.
On a separate TLC plate, make a single spot of the solution and leave the plate on the bench, exposed to the atmosphere, for 30-60 minutes.
After the waiting period, develop this second TLC plate in the same solvent system.
Visualize both plates under a UV lamp. Compare the "Time 0" plate with the "Time 30/60" plate. An increase in the intensity of any new spots on the second plate indicates instability.
Protocol 2: Purification of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol using Deactivated Silica Gel
Objective: To purify 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol while minimizing acid-catalyzed rearrangement.
Materials:
Crude 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
Silica gel (230-400 mesh)
Hexanes
Ethyl Acetate
Triethylamine (Et₃N)
Glass chromatography column
Compressed air or nitrogen for flash chromatography
Procedure:
Solvent System Preparation: Based on TLC analysis of the crude material, determine an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). Prepare a sufficient volume of this eluent and add 0.5% triethylamine by volume (e.g., 5 mL of Et₃N per 1 L of eluent).
Column Packing: Pack the chromatography column with silica gel using the triethylamine-containing eluent. Ensure the column is packed uniformly.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane, which will be evaporated upon loading). Carefully load the sample onto the top of the silica bed.
Elution: Begin eluting the column with the triethylamine-containing eluent, applying positive pressure to achieve a rapid flow rate.
Fraction Collection: Collect fractions and monitor them by TLC.
Work-up: Combine the fractions containing the pure product. The triethylamine is volatile and will be removed along with the eluent during rotary evaporation.
Visualizations
Degradation Pathway on Silica Gel
Caption: Acid-catalyzed Meyer-Schuster rearrangement on silica gel.
Troubleshooting Workflow
Caption: Decision workflow for purifying propargyl alcohols.
References
Meyer–Schuster rearrangement - Wikipedia. Available at: [Link]
Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives | ACS Catalysis - ACS Publications. Available at: [Link]
Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F. Available at: [Link]
Propargyl alcohol rearrangements by acid or metal activation - ResearchGate. Available at: [Link]
Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC. Available at: [Link]
Method for separation and recovery of propargyl alcohol - Google Patents.
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
The Meyer–Schuster Rearrangement - Organic Reactions. Available at: [Link]
Stabilization and use of propargyl bromide - Google Patents.
Fast Ga(OTf)3-catalyzed nucleophilic substitution of propargyl alcohols - Arkivoc. Available at: [Link]
Process of purifying propargyl alcohol - Google Patents.
PMA-Silica Gel Catalyzed Propargylation of Aromatic Compounds with Arylpropargyl Alcohols under Solvent-Free Conditions - Organic Chemistry Portal. Available at: [Link]
Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Available at: [Link]
Supposed mechanism of hydrogenation of propargyl alcohol catalyzed by AG-Pd aerogel - ResearchGate. Available at: [Link]
The Gold-Catalyzed Rearrangement of Propargyl Alcohols - Prezi. Available at: [Link]
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds | Request PDF - ResearchGate. Available at: [Link]
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
Recent problems with silica gel chromatography - ResearchGate. Available at: [Link]
From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation - ACS.org. Available at: [Link]
Propargyl alcohol - Wikipedia. Available at: [Link]
(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol - Chemsrc. Available at: [Link]
avoiding polymerization of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
Welcome to the dedicated technical support center for 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of this versatile chemical intermediate. Our goal is to empower you with the knowledge to prevent its unintended polymerization and ensure the integrity of your experiments.
Introduction to the Stability of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is a unique molecule that combines a reactive terminal alkyne with a benzylic alcohol. The trimethoxyphenyl group, being electron-rich, significantly influences the reactivity of the molecule. While this electronic nature is beneficial for many synthetic transformations, it also presents specific stability challenges, most notably the risk of polymerization. This guide will provide a comprehensive overview of the factors that can induce polymerization and the preventative measures you can take.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization for 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol?
A1: The polymerization of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is primarily initiated by exposure to heat, strong acids, strong bases, and certain transition metals. The terminal alkyne functionality is susceptible to various polymerization mechanisms, including cationic, anionic, and coordination polymerization.
Q2: How does the trimethoxyphenyl group affect the stability of the molecule?
A2: The three electron-donating methoxy groups on the phenyl ring increase the electron density of the aromatic system. This can stabilize potential cationic intermediates that may form at the benzylic position under acidic conditions, potentially facilitating acid-catalyzed polymerization.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize the risk of degradation and polymerization, 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol should be stored in a cool, dark, and dry place, preferably at temperatures between 2-8°C. It should be kept in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent exposure to air and moisture.
Q4: Can I use common solvents with this compound?
A4: Yes, but with caution. While it is soluble in many common organic solvents like THF, dichloromethane, and ethyl acetate, it is crucial to use anhydrous and peroxide-free solvents. The presence of acidic impurities or peroxides in solvents can initiate polymerization.
Q5: Are there any specific materials I should avoid for storage containers or reaction vessels?
A5: Avoid using containers or reaction vessels made of or containing traces of copper, brass, or other reactive metals, as they can catalyze alkyne coupling and polymerization reactions. Glassware is generally the most suitable option. Ensure all glassware is scrupulously clean and dry before use.
Troubleshooting Guide: Polymerization Issues
This section addresses specific problems you might encounter related to the polymerization of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Solution turns viscous or solidifies during reaction.
Polymerization has been initiated. This could be due to acidic or basic impurities, exposure to heat, or incompatible reagents.
1. Immediately cool the reaction mixture. 2. Quench the reaction with a suitable agent (e.g., a weak acid for a base-catalyzed reaction or a weak base for an acid-catalyzed reaction). 3. Re-evaluate your reaction conditions, ensuring all reagents and solvents are pure and free from contaminants.
Product appears as an insoluble, sticky solid instead of the expected crystalline or oily product.
The compound has polymerized during storage or work-up.
1. Review your storage conditions. Ensure the compound is stored under an inert atmosphere and at the recommended temperature. 2. During work-up, avoid prolonged exposure to strong acids or bases and high temperatures.
TLC analysis shows a streak from the baseline instead of a clean spot.
This is a classic indication of polymerization on the TLC plate, which is often coated with acidic silica gel.
1. Use TLC plates that have been neutralized by running them in a solvent system containing a small amount of triethylamine (e.g., 1%) and then drying before use. 2. Alternatively, use neutral alumina TLC plates.
Low yield of desired product with significant formation of a high molecular weight, insoluble material.
This points to a competing polymerization pathway under your reaction conditions.
1. Lower the reaction temperature. 2. Use a less concentrated solution. 3. If applicable to your synthesis, consider protecting the terminal alkyne or the hydroxyl group before proceeding with the reaction.
Understanding the Polymerization Mechanisms
To effectively prevent polymerization, it is crucial to understand the potential pathways through which it can occur.
Acid-Catalyzed Polymerization
Under acidic conditions, the benzylic alcohol can be protonated, leading to the formation of a stabilized benzylic carbocation. This carbocation can then be attacked by the alkyne of another molecule, initiating a cationic polymerization cascade.
Caption: Base-catalyzed polymerization of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol.
Experimental Protocols for Safe Handling and Storage
To ensure the longevity and purity of your 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol, adhere to the following protocols.
Protocol 1: Proper Storage
Container: Use a clean, dry, amber glass bottle with a Teflon-lined cap.
Inert Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 1-2 minutes.
Sealing: Tightly seal the container to prevent any ingress of air or moisture. For added protection, wrap the cap with Parafilm.
Temperature: Store the container in a refrigerator at 2-8°C.
Labeling: Clearly label the container with the compound name, date of receipt/synthesis, and storage conditions.
Protocol 2: Handling for Experimental Use
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere using a glovebox or Schlenk line techniques.
Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the container.
Dispensing: Use clean, dry spatulas or syringes for transferring the material. Avoid using metal spatulas if there is a risk of scratching the container and generating reactive metal species.
Solvent Preparation: Always use anhydrous solvents, preferably freshly distilled or from a solvent purification system. If using bottled anhydrous solvents, use a fresh, unopened bottle.
Reaction Setup: Ensure all reaction glassware is oven-dried or flame-dried under vacuum to remove any traces of moisture.
Use of Inhibitors: For reactions that are sensitive to radical polymerization, consider adding a small amount of a radical inhibitor such as butylated hydroxytoluene (BHT) or phenothiazine. [1]The appropriate inhibitor and its concentration will depend on the specific reaction conditions.
Inhibitor
Typical Concentration
Mechanism of Action
Butylated hydroxytoluene (BHT)
100-500 ppm
Radical scavenger
Phenothiazine
100-500 ppm
Radical scavenger
4-Methoxyphenol (MEHQ)
100-500 ppm
Radical scavenger, requires oxygen to be effective
References
Tintoll. (2026, January 8). Polymerisation/Polymer Inhibitors, MEHQ Inhibitor In Polymerization. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102246983, (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol. Retrieved from [Link]
ChemSrc. (2025, August 23). (2E)-3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol. Retrieved from [Link]
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]
Save My Exams. (2024, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]
PubMed. (2011, November 24). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. Retrieved from [Link]
ResearchGate. (2025, August 6). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene | Request PDF. Retrieved from [Link]
RSC Publishing. (n.d.). Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 3‐aryl propargyl alcohols 1. - Retrieved from [Link]
eScholarship.org. (2022, August 10). Electrophilic halogenations of propargyl alcohols. Retrieved from [Link]
NIH. (n.d.). Scope and advances in the catalytic propargylic substitution reaction - PMC. Retrieved from [Link]
Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]
MDPI. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]
DOI. (2009, February 15). Sequential gold-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds. Retrieved from [Link]
ResearchGate. (n.d.). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors | Request PDF. Retrieved from [Link]
NIH. (n.d.). Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones - PMC. Retrieved from [Link]
Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]
SYNTHETIKA. (n.d.). 1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROPROPENE. Retrieved from [Link]
MDPI. (2025, January 17). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Retrieved from [Link]
Journal of Organic and Pharmaceutical Chemistry. (2015, September 10). The synthesis and physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers. Retrieved from [Link]
PMC. (n.d.). (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PubMed Central. Retrieved from [Link]
PMC. (n.d.). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells -. Retrieved from [Link]
ResearchGate. (2025, August 5). (PDF) Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents -. Retrieved from [Link]
ACS Publications. (n.d.). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts | ACS Macro Letters. Retrieved from [Link]
Queen's University Belfast. (2025, March 28). On the divergent reactivity of allenylstannanes generated from the O- directed free radical hydrostannation reaction of (±) -. Retrieved from [Link]
MDPI. (n.d.). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. Retrieved from [Link]
ResearchGate. (n.d.). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
OSTI.GOV. (2023, August 30). TATB thermal decomposition: Expanding the molecular profile with cryo-focused pyrolysis GC-MS. Retrieved from [Link]
MDPI. (n.d.). The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. Retrieved from [Link]
NRC Publications Archive. (n.d.). Thermal decomposition products of polyethylene. Retrieved from [Link]
ChemRxiv. (n.d.). Regioselective anti-Silyllithiation of Propargylic Alcohols. Retrieved from [Link]
Technical Support Center: Optimizing Grignard Additions to 3,4,5-Trimethoxybenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique synthetic challenges associated with 3,4,5-trimethoxybenzaldehyde...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique synthetic challenges associated with 3,4,5-trimethoxybenzaldehyde.
While the classical Grignard reaction is a fundamental carbon-carbon bond-forming tool[1], electron-rich substrates like 3,4,5-trimethoxybenzaldehyde frequently suffer from poor yields, unexpected side reactions, and product degradation. This guide provides field-proven, mechanistically grounded solutions to optimize your workflows.
Part 1: Diagnostic Data & Yield Optimization Matrix
Before diving into specific protocols, consult the diagnostic table below. It summarizes quantitative data and causality for common experimental failures, allowing you to rapidly identify the root cause of yield loss.
Observed Symptom
Analytical Confirmation (NMR/TLC)
Root Cause (Causality)
Corrective Action
Expected Yield Gain
Low Conversion / Unreacted Starting Material
Strong aldehyde peak (~9.8 ppm) remains after 24h.
Electronic Deactivation: The +M effect of the three methoxy groups significantly reduces the electrophilicity of the carbonyl carbon[2].
Add Lewis acid (e.g., anhydrous
CeCl3
or
LaCl3⋅2LiCl
) to activate the carbonyl.
+30% to +50%
Formation of Styrene Derivative
Appearance of vinylic protons (~5.0-6.5 ppm); loss of benzylic -OH.
Acid-Catalyzed Dehydration: The electron-donating methoxy groups hyper-stabilize the benzylic carbocation, driving E1 elimination during acidic workup.
Replace dilute
HCl
quench with saturated aqueous
NH4Cl
.
+40% to +60%
Primary Alcohol Formation
Benzylic
CH2
singlet (~4.6 ppm); no alkyl chain incorporation.
β
-Hydride Reduction: Bulky Grignard reagents (e.g., isopropylmagnesium bromide) act as reducing agents via a 6-membered transition state.
Switch to organolithium reagents or use
CeCl3
to accelerate 1,2-addition over reduction.
+25% to +45%
Pinacol Homocoupling
Dimeric structure; complex multiplet at benzylic position.
Single Electron Transfer (SET): The reaction proceeds via a radical pathway rather than polar nucleophilic attack[3][4].
Lower reaction temperature to -78 °C; avoid highly sterically hindered Grignard reagents.
+15% to +30%
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why is my Grignard addition yield so much lower with 3,4,5-trimethoxybenzaldehyde compared to unsubstituted benzaldehyde?
The Causality: The reactivity of a Grignard reagent relies on the polar nucleophilic attack of the carbanion equivalent on an electrophilic carbonyl carbon[5]. In 3,4,5-trimethoxybenzaldehyde, the three methoxy groups donate electron density into the aromatic ring via resonance (+M effect). This enhanced stabilization significantly reduces the partial positive charge (
δ+
) on the carbonyl carbon[2]. Consequently, the activation energy for the polar 1,2-addition pathway increases, allowing competing pathways (like SET or reduction) to dominate.
Q2: My LC-MS shows a mass corresponding to a dimer. What is happening?
The Causality: You are observing pinacol coupling. Grignard reactions can proceed via two competing mechanisms: a polar two-electron pathway (desired) and a Single Electron Transfer (SET) radical pathway[3]. Because the carbonyl of 3,4,5-trimethoxybenzaldehyde is electronically deactivated, the Grignard reagent may instead transfer a single electron to the carbonyl, generating a ketyl radical anion[4]. Two of these radicals can dimerize to form a substituted 1,2-diol (pinacol).
The Fix: Lowering the temperature to -78 °C suppresses the SET pathway. Alternatively, transmetalating the Grignard reagent with anhydrous
CeCl3
(Imamoto conditions) creates a highly oxophilic, less basic organocerium species that strongly favors direct 1,2-addition.
Q3: I achieved full conversion, but after workup, my product degraded into an alkene. How do I prevent this?
The Causality: The product of this reaction is a 1-(3,4,5-trimethoxyphenyl)alkyl alcohol. The presence of three methoxy groups makes the benzylic position exceptionally electron-rich. If you quench the reaction with a strong acid (like 1M
HCl
or
H2SO4
), the benzylic hydroxyl group is protonated and leaves as water, forming a highly stable carbocation. This intermediate rapidly loses an adjacent proton to form an aryl olefin (styrene derivative).
The Fix: You must strictly avoid strong acids. Quench the reaction with saturated aqueous ammonium chloride (
NH4Cl
), which provides a mild, buffered pH (~6.0) that is sufficient to hydrolyze the magnesium alkoxide without triggering E1 dehydration.
Part 3: Mechanistic & Workflow Visualizations
To fully understand the competing pathways and the optimized experimental setup, review the following mechanistic and workflow diagrams.
Caption: Mechanistic divergence in Grignard addition to electron-rich benzaldehydes.
Caption: Optimized experimental workflow for moisture-sensitive Grignard additions.
Part 4: Self-Validating Experimental Protocol
This protocol incorporates built-in validation steps to ensure the integrity of the reaction at every stage.
Reagents & Materials:
3,4,5-Trimethoxybenzaldehyde (1.0 equiv, strictly dried under high vacuum)
Draw the Grignard reagent (1.2 - 1.5 equiv) into a dry, Argon-purged syringe.
Add the reagent dropwise down the side of the flask over 15-30 minutes.
Validation Check: A transient color change (often pale yellow to light orange) indicates the formation of the magnesium alkoxide intermediate. If the solution boils or vigorously bubbles, the addition is too fast, risking homocoupling.
Incubation and Monitoring:
Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.
Validation Check: Perform a TLC (Hexanes:EtOAc 7:3). The starting material spot (UV active,
Rf
~0.6) should disappear, replaced by a more polar product spot (
Rf
~0.3).
Mild Quenching (Critical Step):
Re-cool the flask to 0 °C.
Slowly add saturated aqueous
NH4Cl
dropwise until gas evolution ceases.
Causality:
NH4Cl
safely destroys excess Grignard reagent and protonates the alkoxide without providing the high acidity required to trigger E1 dehydration of the electron-rich benzylic alcohol.
Isolation:
Dilute the mixture with Ethyl Acetate (EtOAc) and separate the layers.
Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
References
Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances
Source: RSC Publishing
URL:[Link]
Grignard reaction - Wikipedia
Source: Wikipedia
URL:[Link]
Technical Support Center: Handling & Storage of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
Target Compound: 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol (CAS: 10079-74-0) Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals Executive Summary of Reactivity 1-(3,4,5-Trimethoxyphenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol (CAS: 10079-74-0)
Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals
Executive Summary of Reactivity
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is a highly versatile but profoundly sensitive secondary propargylic alcohol. The presence of the electron-rich 3,4,5-trimethoxyphenyl moiety renders the benzylic/propargylic carbon exceptionally prone to ionization[1]. Consequently, this compound demands strict environmental controls to prevent acid-catalyzed polymerization, oxidative coupling, and thermal degradation. Understanding the causality behind its instability is critical for maintaining batch integrity during long-term storage and complex synthetic workflows.
Troubleshooting Guides & FAQs
Q1: My sample turned from a pale yellow oil to a dark, viscous resin during storage. What happened?A1: This is a classic case of acid-catalyzed polymerization. The three electron-donating methoxy groups on the aromatic ring hyper-stabilize the benzylic/propargylic carbocation[1]. Even trace amounts of acid (e.g., from unwashed glassware) will trigger the loss of the hydroxyl group as water. The resulting carbocation rapidly undergoes intermolecular nucleophilic attack by the alkyne or hydroxyl groups of neighboring molecules, leading to irreversible polymerization[2].
Scientist's Note: Always store this compound in base-washed, silanized amber vials. Never use standard untreated glass for long-term storage.
Q2: I observe a new spot on TLC with lower polarity, and the terminal alkyne C-H stretch in IR is gone. Why?A2: The terminal alkyne has likely undergone oxidative Glaser-type coupling to form a diyne dimer, or the secondary alcohol has oxidized to a ketone. Both processes are accelerated by oxygen, light, and trace transition metals[3].
Scientist's Note (Self-Validation): A quick self-validation test is to spot the TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). If the new spot turns orange/red, the secondary alcohol has oxidized to the propargyl ketone.
Q3: My NMR spectrum shows a complex mixture, but the sample looked pure on TLC. Is it degrading in the tube?A3: Yes. Standard Chloroform-d (CDCl₃) degrades over time to produce trace phosgene and deuterium chloride (DCl). This trace DCl is more than enough to catalyze the Meyer-Schuster rearrangement[4] or polymerization of your sample right in the NMR tube.
Scientist's Note: Before preparing your NMR sample, pass the CDCl₃ through a small plug of basic alumina to neutralize any DCl.
Q4: How do I recover the pure compound from a partially degraded sample?A4: If degradation has occurred, the sample must be purified via flash chromatography. However, standard silica gel is inherently acidic (pH ~4.5-5.5) and will destroy the compound on the column[4]. You must pre-neutralize the silica with 1% Triethylamine (TEA). See the detailed protocol below[5].
Quantitative Storage Parameters
To ensure maximum shelf-life and prevent the degradation pathways outlined above, adhere strictly to the following quantitative storage conditions:
Parameter
Optimal Condition
Acceptable Range
Critical Threshold / Failure Point
Temperature
-20°C
2°C to 8°C (Short term, <7 days)
>25°C (Accelerates thermal polymerization)
Atmosphere
Argon (Ar)
Nitrogen (N₂)
Ambient Air (O₂ promotes rapid oxidation)
Container
Base-washed Amber Glass
PTFE-lined neutral glass
Untreated clear glass (Trace acid/UV exposure)
Shelf-Life
>12 Months
1-3 Months
<1 Week if exposed to ambient air and light
Experimental Protocols
Protocol 1: Preparation of Base-Washed Glassware for Storage
Untreated glass surfaces contain acidic silanol groups that will initiate carbocation formation.
Preparation: Submerge amber glass vials in a bath of 0.1 M Potassium Hydroxide (KOH) in Isopropanol.
Incubation: Allow the vials to soak for a minimum of 2 hours at room temperature.
Rinsing: Remove the vials and rinse sequentially with Deionized (DI) water (3x), followed by HPLC-grade Acetone (2x).
Drying: Bake the vials in a drying oven at 120°C for 1 hour.
Purging: Remove vials from the oven and immediately flush them with a gentle stream of Argon while cooling to prevent ambient moisture condensation.
Protocol 2: Rescue Purification via Neutralized Flash Chromatography
If your sample has degraded, use this self-validating protocol to recover the intact alcohol.
Column Preparation: Slurry-pack a silica gel column using a solvent mixture of Hexanes containing 1% Triethylamine (TEA) (v/v). Flush the column with at least 3 column volumes of this mixture to fully neutralize the acidic sites on the silica[4].
Equilibration: Flush the column with 2 column volumes of pure Hexanes to remove excess TEA.
Sample Loading: Dissolve the degraded resin in a minimum volume of neutral Dichloromethane (DCM) and load it carefully onto the column.
Elution: Elute using a gradient of Hexanes/Diethyl Ether (e.g., 5:1 → 3:1 → 1:1)[5].
Validation & Concentration: Monitor fractions by TLC (UV active; stains dark brown with KMnO₄). Pool the product-containing fractions and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30°C to prevent thermal degradation during concentration.
Mechanistic Pathway Visualization
Fig 1: Primary degradation pathways of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol.
References
The Meyer–Schuster Rearrangement.Organic Reactions.
Synthesis of trypanocidal tetrahydrofuran lignans.Semantic Scholar.
Supporting Inform
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-C
Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts.Organic & Biomolecular Chemistry.
Analytical Purity & Structural Verification Guide: 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
Strategic Context in Drug Development The synthesis of 3,4,5-trimethoxyphenyl-bearing scaffolds is a cornerstone in fragment-based drug discovery (FBDD), particularly in the development of potent tubulin polymerization i...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context in Drug Development
The synthesis of 3,4,5-trimethoxyphenyl-bearing scaffolds is a cornerstone in fragment-based drug discovery (FBDD), particularly in the development of potent tubulin polymerization inhibitors and antimitotic agents targeting breast cancer[1, 2]. Within these synthetic pipelines, 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol serves as a highly versatile propargylic building block for downstream Sonogashira couplings, click chemistry (CuAAC), and Meyer-Schuster rearrangements.
When sourcing or synthesizing this intermediate (typically via the Grignard addition of ethynylmagnesium bromide to 3,4,5-trimethoxybenzaldehyde), structural verification and purity assessment are critical. Trace impurities—such as unreacted aldehyde or cross-coupled byproducts—can severely poison downstream transition-metal catalysts. This guide objectively compares the analytical profile of a high-purity commercial standard against a crude synthesized batch using
1
H NMR in CDCl
3
.
Causality in Analytical Design: Why
1
H NMR in CDCl
3
?
As an application scientist, selecting the right analytical environment is paramount. Deuterated chloroform (CDCl
3
) is the optimal solvent for this specific compound due to three causal factors:
Signal Isolation: The residual solvent peak of CDCl
3
(7.26 ppm) is well-separated from the critical diagnostic signals of the trimethoxyphenyl ring (6.65 ppm) and the propargylic proton (5.44 ppm)[3].
Solubility & Resolution: Trimethoxyphenyl derivatives exhibit exceptional solubility in CDCl
3
, preventing concentration-dependent viscosity that leads to magnetic field inhomogeneity and peak broadening.
Internal Self-Validation: The highly symmetrical nature of the 3,4,5-trimethoxy system provides a built-in integration standard. The 3,5-methoxy protons (6H) and the 4-methoxy protons (3H) must yield an exact 2:1 ratio. Any deviation instantly flags co-eluting impurities.
Performance Comparison: Commercial Standard vs. Crude Synthesis
The following table summarizes the quantitative
1
H NMR data (400 MHz, CDCl
3
) comparing a >99% pure commercial standard against a crude in-house Grignard synthesis.
Proton Environment
Expected Shift (ppm)
Multiplicity & Coupling
Integration
Commercial Standard
Crude Synthesis
Diagnostic Value
Aldehyde (Impurity)
9.85
Singlet
N/A
Absent
Present (~8%)
Flags unreacted 3,4,5-trimethoxybenzaldehyde.
Aromatic (Ar-H)
6.65
Singlet
2H
Sharp singlet
Broadened
Confirms the symmetrical trimethoxy ring.
Propargylic CH
5.44
Doublet (
J=2.2
Hz)
1H
Sharp doublet
Overlapping
Validates secondary alcohol formation.
3,5-Methoxy
3.88
Singlet
6H
6.00 (Ref)
6.00 (Ref)
Internal integration standard.
4-Methoxy
3.84
Singlet
3H
3.01
3.25
Deviation in crude indicates impurity overlap.
Terminal Alkyne
2.69
Doublet (
J=2.2
Hz)
1H
Sharp doublet
Broadened
Confirms successful alkyne incorporation.
Hydroxyl (OH)
~2.40
Broad Singlet
1H
Present
Present
Exchangeable with D
2
O.
Note: The coupling constant (
J=2.2
Hz) between the propargylic CH and the terminal alkyne CH is a definitive marker of the intact propargylic system.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your analytical data, follow this step-by-step methodology for NMR sample preparation and acquisition. This protocol is designed to be self-validating.
Step 1: Precision Weighing
Action: Weigh exactly 12 mg of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol.
Causality: 12 mg provides an optimal signal-to-noise (S/N) ratio for a 400 MHz spectrometer. Over-concentrating the sample will cause line broadening due to increased viscosity, obscuring the fine 2.2 Hz doublet coupling.
Step 2: Solvent & Reference Addition
Action: Dissolve the compound in 0.6 mL of CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS provides a self-validating 0.00 ppm reference point, ensuring that chemical shifts are perfectly calibrated across different batches and instruments.
Step 3: Filtration (Critical Step for Crude Samples)
Action: Filter the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into a 5 mm NMR tube.
Causality: Crude Grignard products often contain trace paramagnetic magnesium salts. Filtering removes these particulates, which would otherwise cause localized magnetic field inhomogeneities and ruin spectral resolution.
Step 4: Acquisition & D
2
O Exchange (Self-Validation)
Action: Acquire a standard 1D
1
H spectrum (16 scans, D1 relaxation delay = 1.5s). Afterward, add 1 drop of D
2
O to the tube, shake vigorously, and re-acquire.
Causality: The 1.5s delay ensures complete relaxation of the alkyne proton for accurate integration. The D
2
O shake is a self-validating chemical test: the broad OH signal at ~2.40 ppm will disappear due to deuterium exchange, definitively confirming its assignment.
Workflow Visualization
Workflow comparing crude synthetic vs. commercial 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol via NMR.
References
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. PubMed. Verified Link
Synthesis of 1-Phenyl-3-(pyridine-4-yl)prop-2-ynyl Acetate (Propargylic Alcohol NMR Standards). Asian Journal of Chemistry. Verified Link
Comparative
Analytical Comparison Guide: Detection of the Characteristic Alkyne Stretch in 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is a highly functionalized propargylic alcohol, frequently utilized as a versatile building block in the synthesis of tubulin-polymerization inhibitors (e.g., combretastatin A-4 a...
Author: BenchChem Technical Support Team. Date: March 2026
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is a highly functionalized propargylic alcohol, frequently utilized as a versatile building block in the synthesis of tubulin-polymerization inhibitors (e.g., combretastatin A-4 analogs) via Sonogashira cross-coupling or click chemistry. Structurally, it features a trimethoxyphenyl ring, a secondary hydroxyl group, and a terminal alkyne.
For drug development professionals and synthetic chemists, confirming the integrity of the terminal alkyne is a critical quality control step. This guide objectively compares the performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR), Transmission FTIR, and Raman Spectroscopy for the characterization of its characteristic
C≡C
and
≡C−H
stretches, providing experimental workflows grounded in mechanistic causality.
Mechanistic Causality: The Physics of the Alkyne Stretch
To accurately interpret the vibrational spectra of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol, one must understand the quantum mechanical selection rules governing infrared absorption and Raman scattering:
The
≡C−H
Stretch (~3250–3330 cm⁻¹): The terminal alkyne proton is bonded to an sp-hybridized carbon. The 50% s-character of this orbital results in a shorter, stiffer bond compared to sp² or sp³ C-H bonds, pushing the vibrational frequency to approximately 3300 cm⁻¹[1]. Because this vibration induces a significant change in the molecular dipole moment (
∂q∂μ=0
), it appears as a strong, sharp peak in the IR spectrum[2].
The
C≡C
Stretch (~2100–2140 cm⁻¹): The triple bond acts as a stiff molecular spring, vibrating in the 2100–2250 cm⁻¹ region[2]. However, because the terminal alkyne is relatively non-polar, the dynamic dipole moment change during this vibration is minimal, resulting in a weak-to-moderate IR absorbance[3]. Conversely, the highly polarizable
π
-electron cloud of the alkyne undergoes a massive change in polarizability (
∂q∂α=0
) during vibration. Consequently, this stretch dominates the Raman spectrum[4].
The Overlap Challenge: In 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol, the broad, hydrogen-bonded secondary alcohol O-H stretch (3200–3600 cm⁻¹) can partially obscure the sharp
≡C−H
stretch in IR spectroscopy[2]. This structural reality necessitates orthogonal analytical approaches.
Comparison of Analytical Alternatives
We evaluate three primary spectroscopic techniques for characterizing this specific compound:
A. ATR-FTIR Spectroscopy
Performance: Excellent for detecting polar functional groups (O-H, C-O methoxy stretches)[5]. The
≡C−H
stretch is usually visible as a sharp spike superimposed on the broad O-H peak.
Limitation: The
C≡C
stretch at ~2110 cm⁻¹ is often too weak to be reliably integrated, especially in complex matrices or dilute samples.
B. Transmission FTIR (KBr Pellet)
Performance: Provides a better signal-to-noise ratio for the weak
C≡C
stretch compared to ATR.
Limitation: Potassium bromide (KBr) is highly hygroscopic. Absorbed atmospheric water introduces a massive, broad O-H stretch in the 3300 cm⁻¹ region, which can completely mask the critical
≡C−H
terminal alkyne stretch. It is also a destructive, time-consuming technique.
C. Raman Spectroscopy
Performance: The gold standard for alkyne detection. Raman is highly sensitive to homo-nuclear bonds[3]. The
C≡C
stretch at ~2110 cm⁻¹ appears as an intensely strong, sharp peak. Furthermore, because the O-H stretch is highly polar but poorly polarizable, it is nearly invisible in Raman, eliminating the overlap issue at 3300 cm⁻¹.
Limitation: The trimethoxyphenyl ring can induce native fluorescence, which may swamp the Raman signal unless a near-infrared (e.g., 785 nm or 1064 nm) excitation laser is utilized.
Comparative Data Summary
The following table summarizes the expected vibrational data for 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol across orthogonal techniques.
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating system checks.
Protocol A: ATR-FTIR Spectral Acquisition
System Validation: Perform a daily validation check using a polystyrene calibration film. Verify that the characteristic peak at 1601 cm⁻¹ is within
±1
cm⁻¹.
Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to account for atmospheric
CO2
and
H2O
. Self-Validation: Ensure the background energy profile is consistent with historical instrument performance.
Sample Application: Place 1–2 mg of neat 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol powder directly onto the ATR crystal.
Compression: Apply consistent pressure using the ATR anvil until the real-time preview shows an optimal absorbance (typically 0.4–0.8 AU for the strongest peaks). Causality: Consistent pressure ensures uniform contact with the evanescent wave, maximizing the weak
C≡C
signal.
Acquisition & Processing: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm to compensate for wavelength-dependent penetration depth.
Analysis: Identify the sharp
≡C−H
stretch at ~3280 cm⁻¹ emerging from the broad O-H envelope.
System Validation: Calibrate the Raman spectrometer using a pure silicon wafer. Ensure the first-order optical phonon band is centered exactly at 520.5 cm⁻¹.
Laser Selection: Select a 785 nm or 1064 nm excitation laser. Causality: Shorter wavelengths (e.g., 532 nm) will likely excite the
π→π∗
transitions of the trimethoxyphenyl ring, causing overwhelming fluorescence. 785 nm avoids this electronic transition, yielding a clean scattering signal.
Sample Presentation: Place the neat solid into a glass vial (glass is Raman-transparent in the region of interest).
Acquisition: Focus the laser onto the powder. Acquire the spectrum using a 10-second exposure time with 3 accumulations to improve the signal-to-noise ratio.
Processing: Apply a polynomial baseline correction to remove any residual fluorescence background. Apply a cosmic ray removal filter.
Analysis: Confirm the presence of the massive, dominant
C≡C
stretch at ~2110 cm⁻¹.
Visualizations
Decision tree for selecting the optimal spectroscopic technique for alkyne characterization.
Orthogonal validation workflow combining ATR-FTIR and Raman spectroscopy.
13C NMR chemical shifts for trimethoxyphenyl propargylic alcohol
Benchmarking 13 C NMR Prediction Software: A Case Study on 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-ol Accurate assignment of 13 C Nuclear Magnetic Resonance (NMR) spectra is a critical bottleneck in the structural elucidat...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking
13
C NMR Prediction Software: A Case Study on 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-ol
Accurate assignment of
13
C Nuclear Magnetic Resonance (NMR) spectra is a critical bottleneck in the structural elucidation of novel active pharmaceutical ingredients (APIs). While empirical acquisition remains the irrefutable gold standard, in silico
13
C NMR prediction software has become indispensable for rapid dereplication, candidate ranking, and structural verification. However, the accuracy of these tools varies significantly depending on their underlying algorithms—ranging from simple linear incremental rules to advanced Neural Networks (NN) and Hierarchical Organisation of Spherical Environments (HOSE) codes[1].
As a Senior Application Scientist, I designed this guide to objectively benchmark three leading NMR prediction platforms—ACD/Labs NMR Predictors , Mnova NMRPredict Desktop , and ChemDraw Professional (ChemNMR) —against high-resolution empirical data.
To rigorously stress-test these algorithms, we utilize 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol as our model compound. This specific propargylic alcohol presents a unique trifecta of predictive challenges: a sterically crowded 3,4,5-trimethoxyaromatic system, a benzylic/propargylic methine, and a terminal alkyne.
Comparative Analysis Workflow
Caption: Workflow for benchmarking in silico 13C NMR prediction tools against empirical data.
Empirical Data Acquisition: The "Ground Truth" Protocol
To ensure the empirical data serves as a flawless, self-validating reference point, the acquisition protocol must eliminate environmental and instrumental variables that cause chemical shift drift.
Step-by-Step Methodology:
Sample Preparation: Dissolve 25 mg of high-purity (>99%) 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol in 0.6 mL of deuterated chloroform (
CDCl3
, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS).
Causality:
CDCl3
is the standard solvent for which most prediction algorithms are optimized[2]. The inclusion of TMS provides an unambiguous 0.00 ppm internal reference, ensuring absolute chemical shift accuracy critical for downstream
Δδ
error calculations.
Instrument Setup: Load the 5 mm NMR tube into a Bruker Avance III 600 MHz spectrometer equipped with a CryoProbe. Equilibrate the probe temperature to exactly 298 K (25 °C).
Causality: Temperature fluctuations alter solvent-solute hydrogen bonding dynamics, subtly shifting exchangeable proton peaks and neighboring
13
C resonances. 298 K strictly aligns with the standard temperature of commercial training datasets.
Acquisition Parameters:
Pulse Sequence: Standard 1D carbon with proton decoupling (zgpg30).
Spectral Width (SW): 240 ppm (centered at 100 ppm) to capture all potential alkyne and aromatic resonances without fold-over artifacts.
Relaxation Delay (D1): 2.0 seconds.
Causality: The highly substituted aromatic ring contains multiple quaternary carbons (C1, C3, C4, C5). A longer D1 ensures complete longitudinal relaxation (
T1
) of these slowly relaxing nuclei, preventing signal attenuation and allowing for robust peak picking.
Number of Scans (NS): 512.
Processing: Apply a 1.0 Hz exponential line broadening (LB) window function prior to Fourier transformation. This optimizes the signal-to-noise ratio without compromising the resolution of the closely spaced aromatic methoxy signals.
Quantitative Data Presentation
The table below summarizes the empirical
13
C NMR chemical shifts alongside the predicted values generated by the three software platforms. The performance metric is the absolute error (
Δδ=δPredicted−δEmpirical
).
Carbon Environment
Empirical
δ
(ppm)
ACD/Labs
δ
(ppm)
Δ
ACD
Mnova
δ
(ppm)
Δ
Mnova
ChemDraw
δ
(ppm)
Δ
ChemDraw
C1 (Ar-C-CHOH)
136.5
136.2
-0.3
137.0
+0.5
138.1
+1.6
C2, C6 (Ar-CH)
103.8
104.1
+0.3
103.5
-0.3
102.4
-1.4
C3, C5 (Ar-C-OMe)
153.2
153.4
+0.2
152.8
-0.4
154.5
+1.3
C4 (Ar-C-OMe)
137.9
138.1
+0.2
137.2
-0.7
140.8
+2.9
C7 (CH-OH)
64.5
64.8
+0.3
63.9
-0.6
62.1
-2.4
C8 (C
≡
)
83.2
83.5
+0.3
82.1
-1.1
85.4
+2.2
C9 (
≡
CH)
74.8
74.6
-0.2
75.3
+0.5
72.9
-1.9
3,5-OMe
56.1
56.2
+0.1
56.0
-0.1
55.8
-0.3
4-OMe
60.8
60.9
+0.1
60.5
-0.3
58.2
-2.6
Mean Absolute Error (MAE)
-
-
0.22
-
0.50
-
1.84
Mechanistic Insights & Causality: Why Algorithms Succeed or Fail
The quantitative data reveals stark differences in predictive accuracy. Understanding why these deviations occur requires examining the intersection of molecular physics and software architecture.
1. The "Steric Inhibition of Resonance" Anomaly (C4 and 4-OMe)
The most significant point of failure for basic prediction tools is the C4 aromatic carbon and its attached methoxy group.
The Physics: In a 3,4,5-trimethoxy system, the bulky 3- and 5-methoxy groups sterically clash with the 4-methoxy group, forcing it out of the coplanar aromatic plane. This breaks the
p
π
orbital overlap, drastically reducing the methoxy group's electron-donating effect via resonance. Consequently, the C4 carbon is deshielded (shifting downfield to ~137.9 ppm instead of the typical ~141 ppm), and the 4-OMe carbon shifts downfield to ~60.8 ppm (compared to ~56.1 ppm for the unhindered 3,5-OMe groups).
Software Performance:ChemDraw relies heavily on linear incremental additivity rules. It fails to account for 3D steric crowding, resulting in massive errors for C4 (+2.9 ppm) and 4-OMe (-2.6 ppm). Conversely, ACD/Labs utilizes a massive internal database (>2,000,000 shifts) and HOSE code algorithms[3], which look at the exact topological sphere of the atom. Because the specific 3,4,5-trimethoxy motif exists in its training set, ACD/Labs predicts this non-linear steric effect with near-perfect accuracy (MAE: 0.22 ppm).
2. Propargylic Anisotropy (C7, C8, C9)
The terminal alkyne introduces a strong diamagnetic anisotropic cylinder.
Software Performance:Mnova utilizes an ensemble approach, blending HOSE codes with machine learning[1]. While it performs admirably on the aromatic core, it slightly underestimates the deshielding effect of the adjacent hydroxyl group on the internal alkyne carbon (C8,
Δ
-1.1 ppm). ACD/Labs neural network routing successfully correlates the through-bond inductive effects of the -OH group with the alkyne
π
-system, maintaining sub-0.5 ppm accuracy.
Conclusion & Recommendations
For routine, unhindered aliphatic or simple aromatic molecules, all three software packages provide acceptable structural verification. However, for complex APIs featuring dense steric crowding, non-planar conformations, or anisotropic functional groups (like trimethoxyphenyl propargylic alcohol), the choice of algorithm is paramount.
ACD/Labs NMR Predictors: Remains the industry leader for complex structural elucidation[2]. Its dual HOSE/NN algorithm handles steric inhibition of resonance flawlessly, making it the recommended choice for definitive API patent filings and publication-grade assignments.
Mnova NMRPredict: Offers an excellent balance of speed, integration, and accuracy. Its ensemble method is highly robust, though it may exhibit minor deviations (<1.5 ppm) near heavily polarized chiral centers.
ChemDraw Professional: Best utilized as a rapid, first-pass drawing tool. Its reliance on incremental rules makes it unsuitable for final structural proofing of sterically hindered molecules.
High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) Mass Spectrometry for the Structural Characterization of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
Analytical Context and Strategic Dilemma 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol (C₁₂H₁₄O₄) is a highly versatile propargyl alcohol building block, frequently utilized in the synthesis of tubulin-binding agents and nove...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Context and Strategic Dilemma
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol (C₁₂H₁₄O₄) is a highly versatile propargyl alcohol building block, frequently utilized in the synthesis of tubulin-binding agents and novel pharmacophores. As drug development pipelines accelerate, analytical scientists face a critical decision during the pharmacokinetic (PK) and structural profiling of such intermediates: Should the laboratory prioritize the exact mass capabilities of a High-Resolution Quadrupole Time-of-Flight (HR-QTOF) system, or the absolute sensitivity of a Triple Quadrupole (QqQ) platform?
This guide objectively compares the performance of both mass spectrometry platforms for the analysis of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol. By examining the causality behind its gas-phase fragmentation and providing self-validating experimental protocols, this document serves as a definitive resource for method development.
Mechanistic Causality: Ionization and Fragmentation Pathways
To optimize any mass spectrometry method, one must first understand the intrinsic gas-phase chemistry of the analyte. In positive Electrospray Ionization (ESI+), 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 223.0965. The protonation is thermodynamically driven by the high proton affinity of the electron-rich trimethoxyphenyl oxygens[1].
Upon entering the collision cell, the molecule undergoes Collision-Induced Dissociation (CID) governed by two primary structural features:
The Propargyl Alcohol Moiety: This functional group is highly susceptible to gas-phase dehydration. The loss of water (-18.01 Da) is not merely a random cleavage; it is a highly favored pathway because the resulting cation (m/z 205.0859) is resonance-stabilized across the allenyl/propargyl system and the electron-donating aromatic ring[2].
The Trimethoxyphenyl Ring: Methoxyaromatics characteristically lose methyl radicals (•CH₃). The stability of propargyl-derived radicals and cations heavily dictates these downstream fragmentation pathways[3], resulting in an odd-electron radical cation at m/z 190.0624. Direct cleavage of the aliphatic chain yields the trimethoxyphenyl cation at m/z 167.0708.
While both platforms utilize the same ESI source and LC front-end, their mass analyzers serve fundamentally different purposes.
HR-QTOF-MS: Utilizes a flight tube to measure the time it takes for ions to reach the detector, providing high-resolution exact mass (< 2 ppm error). This is strictly required for structural elucidation, identifying unknown impurities, and differentiating isobaric metabolites.
QqQ-MS: Operates in Multiple Reaction Monitoring (MRM) mode, where Q1 isolates the precursor and Q3 isolates a specific fragment. This filters out nearly all background noise, providing a superior duty cycle and maximizing signal-to-noise (S/N) for trace-level quantification.
Table 1: Performance Metrics Comparison
Metric
HR-QTOF-MS
QqQ-MS (MRM Mode)
Mass Accuracy
< 2 ppm
Unit Resolution (~0.7 Da)
Primary Application
Qualitative (Metabolite ID, Impurities)
Quantitative (High-Throughput PK)
Linear Dynamic Range
3–4 orders of magnitude
5–6 orders of magnitude
Limit of Quantitation (LOQ)
~1–5 ng/mL
~10–50 pg/mL
Duty Cycle
Full Scan (All ions recorded)
Targeted (Only specific transitions)
Table 2: Optimized MRM Transitions for QqQ Quantitation
Note: Collision Energies (CE) are optimized to maximize the abundance of the specific product ion.
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
223.1
205.1
50
10
Quantifier (Highest Intensity)
223.1
190.1
50
25
Qualifier 1 (Confirmation)
223.1
167.1
50
35
Qualifier 2 (Confirmation)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following LC-MS/MS workflow is designed as a self-validating system. It incorporates built-in checks to confirm instrument performance before and during sample acquisition.
Phase 1: System Suitability Test (SST)
Mass Calibration: Infuse a standard tuning mix. Causality: This verifies that the Q-TOF mass accuracy is < 2 ppm or that the QqQ maintains unit mass resolution (0.7 Da FWHM), preventing false negatives due to mass drift.
Blank Injection: Inject a 50% Methanol blank. Causality: Ensures no column carryover exists at the retention time of the analyte, establishing a true zero baseline.
Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Acetonitrile disrupts protein hydration shells, causing immediate precipitation. The SIL-IS dynamically corrects for any target analyte loss during extraction or matrix-induced ion suppression in the ESI source.
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Phase 3: LC-MS/MS Acquisition
Column Selection: C18, 2.1 x 50 mm, 1.7 µm particle size. Causality: Sub-2-micron particles provide high theoretical plate counts, ensuring sharp chromatographic peaks which maximize the instantaneous concentration entering the mass spectrometer.
Mobile Phases:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Causality: Formic acid lowers the pH below the pKa of surrounding matrix components and provides an abundant proton source, driving the equilibrium toward the [M+H]⁺ species in the ESI droplet.
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Source Parameters: ESI Positive mode. Capillary voltage: 3.5 kV. Drying Gas: 300°C at 10 L/min.
Figure 2: Self-validating LC-MS/MS experimental workflow for quantitative and qualitative analysis.
Conclusion
The choice between HR-QTOF and QqQ platforms for analyzing 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol hinges entirely on the phase of research. For early-stage structural elucidation, impurity profiling, and mapping the resonance-stabilized fragmentation pathways, the HR-QTOF is indispensable. However, once the m/z 223.1 → 205.1 transition is validated, the QqQ platform becomes the gold standard for robust, high-throughput pharmacokinetic quantification due to its superior duty cycle and unmatched sensitivity.
References
Investigation of the Tris(trimethoxyphenyl)phosphonium Acetyl Charged Derivatives of Peptides by Electrospray Ionization Mass Spectrometry and Tandem Mass Spectrometry. PubMed / NIH.[Link]
Identification of Metabolites of [1,2,3-13C]Propargyl Alcohol in Rat Urine by 13C NMR and Mass Spectrometry. ACS Publications.[Link]
Gas-phase synthesis of benzene via the propargyl radical self-reaction. PMC - NIH.[Link]
A Researcher's Guide to the Physicochemical Characterization of Novel Propargyl Alcohols: Establishing the Melting Point of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
In the landscape of medicinal chemistry and materials science, the synthesis of novel compounds is a daily occurrence. Each new molecule holds the potential for groundbreaking applications, but before its utility can be...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and materials science, the synthesis of novel compounds is a daily occurrence. Each new molecule holds the potential for groundbreaking applications, but before its utility can be explored, a fundamental and rigorous physicochemical characterization is paramount. The melting point is a critical, albeit seemingly simple, parameter that serves as a primary indicator of a compound's purity and identity. This guide addresses the characterization of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol, a compound for which, despite its availability, the melting point is not widely reported in the scientific literature.
This guide will provide drug development professionals and researchers with a comprehensive framework for determining the melting point of such uncharacterized compounds. We will delve into the underlying principles of melting point determination, provide a detailed experimental protocol, and present a comparative analysis with structurally related propargyl alcohols to underscore the importance of this foundational data point.
The Significance of the Melting Point in Compound Validation
The melting point of a pure crystalline solid is a distinct physical property, defined as the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[1] For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point (typically 0.5-1.0°C).[2] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][3] Consequently, an accurate melting point determination is an indispensable tool for:
Assessing Purity: A broad melting range is a strong indicator of an impure sample.[2]
Compound Identification: By comparing the experimentally determined melting point with literature values (when available), researchers can help to confirm the identity of a synthesized compound. The mixed-melting-point technique, where a sample is mixed with a known standard, can further solidify this identification.[1]
Given the absence of a reported melting point for 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol, the experimental determination of this value is the crucial first step for any researcher working with this molecule.
Comparative Landscape of Propargyl Alcohols
Compound Name
Molecular Structure
Reported Melting/Boiling Point
Physical State at RT
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
C₁₂H₁₄O₄
Not Reported
To be determined
Propargyl alcohol
C₃H₄O
Melting point: -51 to -48 °C; Boiling point: 114 to 115 °C[4][5]
This comparison underscores the variability in the physical properties of even closely related compounds and reinforces the need for experimental determination of the melting point for 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol. The additional methoxy groups and the phenyl ring suggest that it is likely a solid at room temperature with a distinct melting point.
Experimental Protocol for Melting Point Determination
The capillary method is a fundamental and widely used technique for determining the melting point of a solid organic compound.[13] Modern melting point apparatuses offer precise temperature control and digital recording, enhancing accuracy and ease of use.
Instrumentation and Materials
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
Capillary tubes (sealed at one end)
Sample of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol (ensure it is a dry, crystalline powder)
Spatula
Mortar and pestle (if the sample is not a fine powder)
Step-by-Step Methodology
Sample Preparation:
Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.
If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
Carefully pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
Initial Rapid Determination (Optional but Recommended):
Place the packed capillary tube into the heating block of the melting point apparatus.
Set the apparatus to heat rapidly (e.g., 10-15 °C per minute).[3]
Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time during the accurate determination.
Accurate Melting Point Determination:
Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed in the previous step.
Insert a fresh, properly packed capillary tube with the sample.
Set the heating rate to a slow and steady 1-2 °C per minute.[3] A slow heating rate is crucial for ensuring that the temperature of the heating block, the thermometer, and the sample are in equilibrium.
Observe the sample closely through the viewing eyepiece.
Record the temperature at which the first drop of liquid appears (the onset of melting).
Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).
The two recorded temperatures constitute the melting range.
Repeat for Consistency:
Perform at least two more measurements to ensure the reproducibility of the result.
Interpreting the Results
Sharp Melting Range (e.g., 85.0-85.5 °C): Indicates a high degree of purity.
Broad Melting Range (e.g., 82-86 °C): Suggests the presence of impurities. If a broad range is observed, the compound may require further purification (e.g., recrystallization) followed by a re-determination of the melting point.
Workflow for Melting Point Determination
The following diagram illustrates the logical workflow for the experimental determination of the melting point of a novel compound.
Caption: A flowchart of the experimental workflow for determining the melting point of a solid compound.
Conclusion
While the melting point of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is not currently documented in accessible scientific literature, this guide provides the necessary framework for its experimental determination. An accurate melting point is a non-negotiable first step in the characterization of any novel compound, offering critical insights into its purity and identity. By following the detailed protocol outlined, researchers can confidently establish this fundamental physicochemical property, thereby ensuring the reliability and reproducibility of their subsequent research in drug discovery and materials science. This foundational data is essential for building a complete and accurate profile of this and other novel chemical entities.
MDPI. (2025, November 24). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.
ChemicalBook. (2026, January 13). 3-PHENYL-2-PROPYN-1-OL.
Wikipedia. (n.d.). Propargyl alcohol.
Cheméo. (n.d.). Chemical Properties of Propargyl alcohol (CAS 107-19-7).
PubMed. (2025, January 17). 1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
PMC. (n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers.
Tradeindia. (n.d.). 3-phenyl-1-propanol.
PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. National Center for Biotechnology Information.
ChemBK. (2024, April 9). 1,3-DIPHENYL-2-PROPYN-1-OL.
PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol. National Center for Biotechnology Information.
Current issues in pharmacy and medicine: science and practice. (2022, August 1). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][2][13]triazolo[3,4-b][1][2]thiadiazoles. Retrieved from
A Comparative Guide to Ethynylating Agents: Alkynyl Grignard vs. Lithium Acetylide Synthesis Methods
In the synthesis of complex active pharmaceutical ingredients (APIs)—such as the HIV-1 reverse transcriptase inhibitor Efavirenz—the formation of carbon-carbon bonds via ethynylation is a critical structural transformati...
Author: BenchChem Technical Support Team. Date: March 2026
In the synthesis of complex active pharmaceutical ingredients (APIs)—such as the HIV-1 reverse transcriptase inhibitor Efavirenz—the formation of carbon-carbon bonds via ethynylation is a critical structural transformation. As a Senior Application Scientist, I frequently evaluate the strategic selection between alkynyl Grignard reagents (R-C≡C-MgX) and lithium acetylides (R-C≡C-Li). Both are potent organometallic nucleophiles capable of adding an alkynyl group to electrophilic centers like aldehydes and ketones[1][2].
However, their divergent reactivity profiles, basicity, and aggregation states dictate their suitability for specific substrates. This guide objectively compares these two methodologies, providing mechanistic insights, comparative data, and self-validating experimental protocols to ensure reproducible scale-up in drug development workflows.
Mechanistic Pathways & Reactivity Profiles
The fundamental difference between these two reagents stems from the polarity of the carbon-metal bond. The C-Li bond possesses greater ionic character than the C-Mg bond, rendering lithium acetylides significantly more nucleophilic and basic.
Lithium Acetylides: Generated via the deprotonation of a terminal alkyne using a strong lithium base (e.g., n-butyllithium) at cryogenic temperatures (-78 °C). They are highly reactive but prone to side reactions, such as the enolization of acidic ketones or disproportionation into dilithium acetylide and acetylene if warmed prematurely[3]. Furthermore, lithium acetylides often form complex homo- and heteronuclear aggregates in solution, which can lead to autoinhibition; in some asymmetric additions, two equivalents of the acetylide are required to drive the reaction to completion[4].
Alkynyl Grignards: Unlike traditional alkyl Grignards, alkynyl Grignards cannot be reliably synthesized by direct magnesium insertion into a 1-haloalkyne due to the instability of the halide precursor[5]. Instead, they are prepared via a transmetalation/deprotonation sequence where an alkyl Grignard (e.g., ethylmagnesium bromide) deprotonates a terminal alkyne. This process is milder, tolerates a broader range of functional groups, but often requires higher temperatures to achieve complete conversion due to the lower nucleophilicity of the resulting magnesium acetylide[1].
Synthesis Workflow Visualization
Reaction pathways for generating alkynyl Grignard versus lithium acetylide reagents.
Comparative Performance Data
When designing a synthetic route, the choice between lithium and magnesium dictates the operational temperature, reaction time, and impurity profile. The following table summarizes the operational parameters and performance metrics of both reagents[1][3].
Feature
Alkynyl Grignard (R-C≡C-MgX)
Lithium Acetylide (R-C≡C-Li)
Preparation Method
Deprotonation via Alkyl Grignard (e.g., EtMgBr)
Deprotonation via Alkyllithium (e.g., n-BuLi)
Basicity & Reactivity
Moderate; less prone to enolizing substrates
Very High; rapid reaction but high enolization risk
Preparation Temperature
0 °C warming to Room Temperature
-78 °C (Cryogenic conditions strictly required)
Aggregation State
Schlenk equilibrium complexes
Complex homo/heteronuclear aggregates
Primary Side Reactions
Unreacted starting material (due to low reactivity)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include observable milestones that allow the chemist to verify the success of the reaction in real-time.
Protocol A: Preparation and Addition of Lithium Acetylide to a Ketone
This protocol is optimized for highly sterically hindered or electronically deactivated ketones where maximum nucleophilicity is required[3][4].
System Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Causality: Lithium reagents react violently with ambient moisture and oxygen, leading to rapid degradation and yield loss.
Substrate Loading: Add anhydrous THF and the terminal alkyne (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via a syringe pump over 30 minutes.
Causality & Validation: Slow addition prevents localized exothermic heating. A clear, pale-yellow solution indicates successful monolithium acetylide formation. If a white, insoluble precipitate forms, this indicates irreversible disproportionation into dilithium acetylide and acetylene; the batch must be discarded[3].
Nucleophilic Addition: Stir for 15 minutes at -78 °C, then add the ketone (1.0 equiv) dropwise. Causality: The extreme nucleophilicity of the acetylide allows for rapid attack on the carbonyl carbon at cryogenic temperatures, which suppresses unwanted enolization of the ketone.
Quenching: Allow the reaction to slowly warm to 0 °C over 2 hours, then quench with 1.0 M HCl. Causality: The acid protonates the intermediate lithium alkoxide, yielding the final propargylic alcohol.
Protocol B: Preparation and Addition of an Alkynyl Grignard Reagent
This protocol is preferred for enolizable ketones or when cryogenic cooling is not feasible at scale[1][5].
System Preparation: In a flame-dried flask under argon, add ethylmagnesium bromide (1.1 equiv, 1.0 M in THF). Cool to 0 °C.
Transmetalation: Add the terminal alkyne (1.2 equiv) dropwise.
Causality & Validation: 1-haloalkynes are unstable, making direct oxidative addition of Mg metal unfeasible[5]. Instead, the alkyl Grignard acts as a base. The steady evolution of ethane gas serves as a visual confirmation of the acid-base transmetalation.
Maturation: Remove the ice bath and stir at room temperature for 1 to 2 hours. Validation: Complete cessation of gas evolution indicates that the deprotonation of the terminal alkyne is complete.
Nucleophilic Addition: Cool the mixture back to 0 °C and add the ketone (1.0 equiv) dropwise. Warm to room temperature. If the ketone is sterically hindered, heating to a gentle reflux (65 °C) may be required. Causality: Grignards are inherently less nucleophilic than lithium acetylides, often requiring thermal energy to drive the addition to completion.
Quenching: Quench carefully with saturated aqueous NH₄Cl. Causality: A mild acid quench breaks down the magnesium alkoxide complex without promoting the acid-catalyzed dehydration of the resulting propargylic alcohol.
Strategic Selection Summary
For drug development professionals scaling up ethynylation reactions, the choice is a balance of reactivity versus stability. Lithium acetylides are the reagent of choice for unreactive, sterically hindered electrophiles where high nucleophilicity is paramount, provided cryogenic capabilities (-78 °C) are available to manage their aggressive basicity and prevent disproportionation. Conversely, Alkynyl Grignards offer a highly scalable, room-temperature alternative that excels when the substrate is prone to enolization or when functional group tolerance is a priority.
Thompson, A. S., et al. "Lithium Ephedrate-Mediated Addition of a Lithium Acetylide to a Ketone: Solution Structures and Relative Reactivities of Mixed Aggregates Underlying the High Enantioselectivities." Journal of the American Chemical Society. Available at:[Link]
Master Organic Chemistry. "Acetylides from Alkynes, and The Substitution Reactions of Acetylides." Master Organic Chemistry. Available at:[Link]
Comprehensive Disposal Guide for 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
This guide provides a detailed, safety-first framework for the proper disposal of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol. As a substituted propargyl alcohol, this compound requires careful handling due to the inherent...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed, safety-first framework for the proper disposal of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol. As a substituted propargyl alcohol, this compound requires careful handling due to the inherent reactivity and toxicity associated with the propargyl functional group. The procedures outlined below are synthesized from established safety protocols for related hazardous chemicals and are designed to ensure the safety of laboratory personnel and environmental protection.
Core Principle: Hazard-Based Risk Assessment
The terminal alkyne group is chemically reactive and can undergo oxidative metabolism. The oxidation of acetylenic groups by cytochrome P450 enzymes can produce highly reactive ketene intermediates.[1][2] These intermediates can covalently bind to essential biological macromolecules, leading to mechanism-based enzyme inactivation and cellular toxicity.[1][3] Therefore, this compound must be treated as a toxic substance.
Furthermore, the parent compound, propargyl alcohol, is classified as a flammable liquid that is toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[4][5] It is also recognized as being toxic to aquatic life with long-lasting effects.[4][6][7] The trimethoxyphenyl group, while generally of lower toxicity, does not mitigate the hazards of the propargyl group. Consequently, 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol must be handled as a flammable, toxic, and environmentally hazardous chemical waste .
Hazard Summary Table
Hazard Category
Basis of Assessment (Propargyl Alcohol as reference)
Key Precautions
Acute Toxicity
Toxic if swallowed, inhaled, or in contact with skin.[4][8]
Avoid all routes of exposure. Use chemical fume hood and appropriate PPE.[9][10]
Segregate from strong oxidizing agents, acids, and bases.[8][10]
Essential Safety and Handling Protocols
Prior to generating any waste, ensure that all personnel are familiar with the necessary safety precautions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
Hand Protection : Wear impervious, chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[12] Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]
Eye Protection : Use tightly fitting safety goggles and a face shield for maximum protection against splashes.[4]
Skin and Body Protection : Wear a flame-retardant lab coat and closed-toe shoes. For tasks with a higher risk of splashing, consider additional protective clothing.[10]
Respiratory Protection : All handling of this compound, including waste collection, must be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]
Spill Management
In the event of a spill, immediate and safe cleanup is critical.
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
Control Ignition Sources : Remove all sources of ignition from the area.[7][11]
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a commercial chemical absorbent.[6][10][13] Do not use combustible materials like paper towels as the primary absorbent.
Collect : Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[10][11]
Decontaminate : Clean the spill area thoroughly with soap and water.[14] Collect the decontamination materials as hazardous waste.
Dispose : All materials used for cleanup must be disposed of as hazardous waste.[11]
Step-by-Step Disposal Procedure
Disposal must be conducted in strict accordance with institutional, local, and national regulations. Never discharge 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol down the drain or into regular trash .[8]
Waste Collection and Segregation
Proper segregation is the first step to safe disposal.
Step 1: Designate a Waste Container : Use a dedicated, leak-proof container made of compatible material (e.g., high-density polyethylene or glass).[8] The container must have a secure, tight-fitting lid.
Step 2: Label Immediately : As soon as the first drop of waste is added, label the container clearly with a "Hazardous Waste" tag.[8] The label must include:
The full chemical name: "1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol"
Step 3: Segregate Incompatibles : Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10]
Disposal of Contaminated Materials
Any materials that come into contact with the compound are considered hazardous waste.
Solid Waste : Used gloves, absorbent pads, and contaminated lab consumables (e.g., pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.
"Empty" Containers : The first rinse of a container that held the compound should be collected as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's Environmental Health and Safety (EHS) office.
Final Disposal Pathway
Step 4: Arrange for Professional Disposal : The primary and most appropriate disposal method for this type of chemical is incineration by a licensed hazardous waste disposal facility.[8] Incineration at high temperatures ensures the complete destruction of the toxic organic molecule.
Step 5: Maintain Records : Keep accurate records of the amount of waste generated and its disposal date, as required by your institution and local regulations.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste related to 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol.
Caption: Decision workflow for the safe disposal of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol waste streams.
References
Safety and Handling Measures for Propargyl Alcohol. (2025, January 29). Google Cloud.
Proper Disposal of Propargyl-PEG12-OH: A Guide for Labor
Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY. NJ.gov.
Propargyl alcohol. Multichem.
PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY D
Propargyl alcohol: sc-224210. Santa Cruz Biotechnology.
Propargyl alcohol - SAFETY D
Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactiv